SYHA1815
Description
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Properties
Molecular Formula |
C27H26ClF4N5O |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
3-[2-(2-amino-3-pyridinyl)ethynyl]-5-fluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C27H25F4N5O.ClH/c1-35-9-11-36(12-10-35)17-20-6-7-23(16-24(20)27(29,30)31)34-26(37)21-13-18(14-22(28)15-21)4-5-19-3-2-8-33-25(19)32;/h2-3,6-8,13-16H,9-12,17H2,1H3,(H2,32,33)(H,34,37);1H |
InChI Key |
SWMFIGMUMWFQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C#CC4=C(N=CC=C4)N)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
SYHA1815: A Technical Guide to a Novel RET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical evaluation of this compound, with a focus on the experimental data and methodologies that underpin our current understanding of this promising therapeutic agent.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C27H26ClF4N5O. Its systematic IUPAC name is 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride.[1]
| Property | Value |
| CAS Number | 2760195-67-1 |
| Molecular Formula | C27H26ClF4N5O |
| Molecular Weight | 547.98 g/mol |
| IUPAC Name | 3-((2-aminopyridin-3-yl)ethynyl)-5-fluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride |
Mechanism of Action: RET Inhibition and Downstream Signaling
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of both wild-type and mutant forms of the RET protein.[2] This inhibition disrupts downstream signaling pathways that are critical for the proliferation and survival of RET-driven cancer cells. A key mechanism is the induction of G1 cell-cycle arrest through the downregulation of the c-Myc oncogene.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound:
Caption: this compound inhibits RET kinase, leading to c-Myc downregulation and G1 cell-cycle arrest.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated potent and selective inhibitory activity against RET kinase and RET-driven cancer cell lines.
In Vitro Kinase Inhibition
| Target | IC50 (nmol/L) |
| Wild-type RET | 0.9 ± 0.1 |
| RET V804M | 3.1 ± 0.1 |
| RET V804L | 6.8 ± 0.9 |
Data from in vitro kinase assays.[1]
Cellular Proliferation Inhibition
| Cell Line | RET Status | IC50 (this compound, nmol/L) | IC50 (Cabozantinib, nmol/L) |
| TT | RET (C634W) | Not Specified | Not Specified |
| BaF3-KIF5B-RET (WT) | Wild-type | Potent Inhibition | Potent Inhibition |
| BaF3-KIF5B-RET (V804M) | Gatekeeper Mutant | Potent Inhibition | Resistant |
| BaF3-KIF5B-RET (V804L) | Gatekeeper Mutant | Potent Inhibition | Resistant |
Data from cell proliferation assays.[1] this compound effectively inhibits the proliferation of cells driven by both wild-type RET and the V804M/L gatekeeper mutants, which are resistant to multikinase inhibitors like cabozantinib.[1]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant RET kinases.
Methodology:
-
Recombinant RET kinase (wild-type, V804M, or V804L mutants) is incubated with a kinase buffer containing ATP and a substrate peptide.
-
This compound is added in a series of dilutions.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on RET-driven cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., TT, BaF3-KIF5B-RET) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of this compound or a control compound (e.g., cabozantinib).
-
Cells are incubated for a period of 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Experimental Workflow: Cell Cycle Analysis
The following diagram outlines the workflow for analyzing the effect of this compound on the cell cycle.
Caption: Workflow for determining the impact of this compound on cell cycle distribution.
Conclusion
This compound is a highly promising selective RET inhibitor with potent activity against both wild-type and clinically relevant mutant forms of the RET kinase. Its mechanism of action, involving the downregulation of c-Myc and subsequent G1 cell-cycle arrest, provides a strong rationale for its continued development as a targeted therapy for patients with RET-driven malignancies. The experimental data and protocols outlined in this guide provide a solid foundation for further research and clinical investigation of this compound.
References
SYHA1815: A Novel and Selective RET Inhibitor for RET-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers, including non-small cell lung cancer and medullary thyroid cancer. Preclinical studies have demonstrated that this compound effectively inhibits both wild-type and mutant forms of RET, including the challenging V804 "gatekeeper" mutations that confer resistance to other kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, selectivity, and the underlying experimental methodologies.
Introduction
The RET proto-oncogene is a critical driver in several cancer types. Genomic alterations, such as fusions and point mutations, can lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and survival. While first-generation multi-kinase inhibitors have shown some efficacy, their off-target effects and the emergence of resistance mutations, particularly at the V804 residue, have limited their clinical utility. This compound has been developed as a next-generation, highly selective RET inhibitor designed to overcome these limitations.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the ATP-binding site of the RET kinase.[1] This inhibition blocks the downstream signaling pathways that are crucial for the survival and proliferation of RET-driven cancer cells. A key finding from preclinical research is that the inhibition of RET by this compound leads to the downregulation of the proto-oncogene c-Myc.[1][2] This, in turn, induces G1 cell-cycle arrest, thereby halting the proliferation of cancer cells.[1][2]
Pharmacological Properties
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against both wild-type RET and its clinically relevant mutants. The selectivity profile of this compound is a key attribute, with minimal activity against other kinases, which is anticipated to translate into a more favorable safety profile.
| Target | IC50 Range | Fold Selectivity vs. KDR | Fold Selectivity vs. Other Kinases |
| Wild-Type RET | Subnanomolar to Nanomolar | ~20-fold | >100-fold (against 347 kinases) |
| V804 Mutant RET | Subnanomolar to Nanomolar | Not Specified | Not Specified |
| KDR (VEGFR2) | Marginal inhibition at 200 nmol/L | - | - |
Table 1: In Vitro Potency and Selectivity of this compound.[1][2] Data is based on published abstracts; specific IC50 values were not provided.
In Vitro and In Vivo Efficacy
Preclinical models have confirmed the potent anti-tumor efficacy of this compound. Studies in RET-driven cancer cell lines and in vivo tumor models have shown significant inhibition of tumor growth.[1][2] The compound was effective against tumors harboring V804 mutations, a significant advantage over many existing therapies.[1][2]
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.
Methodology:
-
Recombinant human kinase enzymes (wild-type RET, V804 mutant RET, KDR, etc.) are used.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with this compound.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of RET-driven cancer cell lines.
Methodology:
-
Cancer cells with known RET alterations are seeded in multi-well plates.
-
Cells are treated with increasing concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells harboring RET mutations.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated RET and c-Myc).
Clinical Development
This compound is currently in a Phase I clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with RET-aberrant cancers.[1]
Conclusion
This compound is a promising, novel, and selective RET inhibitor with a well-defined mechanism of action. Its ability to potently inhibit both wild-type and resistance-conferring mutant forms of RET, combined with its high selectivity, suggests it could be a valuable therapeutic option for patients with RET-driven malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
Early-Stage Research on SYHA1815 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage preclinical research on SYHA1815, a novel and selective RET inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's efficacy, mechanism of action, and the experimental methodologies used in its initial evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]
| Target Kinase | IC₅₀ (nmol/L) |
| RET (Wild-Type) | 0.8 |
| RET (V804M Mutant) | 2.6 |
| RET (V804L Mutant) | 3.9 |
| KDR (VEGFR2) | 15.6 |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vitro Anti-proliferative Activity of this compound[1]
| Cell Line | RET Alteration | IC₅₀ (nmol/L) |
| TT | RET C634W (MEN2A) | 0.3 |
| MZ-CRC-1 | RET M918T (MEN2B) | 1.1 |
| Ba/F3-KIF5B-RET | KIF5B-RET Fusion | 1.8 |
| Ba/F3-KIF5B-RET V804M | KIF5B-RET Fusion with V804M | 5.5 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models[1]
| Xenograft Model | Treatment and Dose (Oral, Once Daily) | Tumor Growth Inhibition (TGI) |
| TT (Thyroid Carcinoma) | This compound (3.125 mg/kg) | 80.0% |
| TT (Thyroid Carcinoma) | This compound (6.25 mg/kg) | Tumor Stasis |
| TT (Thyroid Carcinoma) | This compound (12.5 mg/kg) | Tumor Regression |
| TT (Thyroid Carcinoma) | This compound (25 mg/kg) | Tumor Regression |
| LC-2/ad (Lung Adenocarcinoma) | This compound (12.5 mg/kg) | Significant Inhibition |
| LC-2/ad (Lung Adenocarcinoma) | This compound (25 mg/kg) | Significant Inhibition |
TGI: Tumor Growth Inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound. These protocols are based on the methods sections of the cited publications and may require further optimization for specific laboratory conditions.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified RET kinase and other kinases.
Methodology:
-
Enzyme and Substrate: Recombinant human RET kinase (wild-type and mutants) and KDR kinase were used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, was utilized.
-
Assay Principle: The assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. The kinase reaction results in the phosphorylation of a biotinylated substrate, which is then detected by a europium-labeled anti-phosphotyrosine antibody and allophycocyanin-labeled streptavidin.
-
Procedure:
-
This compound was serially diluted in DMSO and added to the wells of a 384-well plate.
-
The respective kinase and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents were added, and the plate was incubated to allow for signal development.
-
The TR-FRET signal was read on a compatible plate reader.
-
IC₅₀ values were calculated by fitting the dose-response curves using non-linear regression analysis.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines with RET alterations.
Methodology:
-
Cell Lines: TT (human medullary thyroid carcinoma), MZ-CRC-1 (human medullary thyroid carcinoma), and Ba/F3 murine pro-B cells engineered to express KIF5B-RET fusion proteins (wild-type and V804M mutant).
-
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used, which measures ATP levels as an indicator of metabolically active cells.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
This compound was serially diluted and added to the cells.
-
The plates were incubated for 72 hours at 37°C in a humidified CO₂ incubator.
-
The CellTiter-Glo® reagent was added to each well.
-
The plate was shaken for 2 minutes to induce cell lysis.
-
Luminescence was measured using a plate reader.
-
IC₅₀ values were determined from the dose-response curves.
-
Western Blot Analysis
Objective: To investigate the effect of this compound on RET signaling pathways.
Methodology:
-
Procedure:
-
Cells were treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST.
-
The membrane was incubated with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, and c-Myc overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation:
-
TT or LC-2/ad cells were harvested and resuspended in a mixture of PBS and Matrigel (1:1).
-
1 x 10⁷ cells were subcutaneously injected into the right flank of each mouse.
-
-
Treatment:
-
When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle and treatment groups.
-
This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
-
Efficacy Evaluation:
-
Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., Western blotting).
-
Tumor Growth Inhibition (TGI) was calculated.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in RET-driven cancers.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for the preclinical evaluation of this compound.
SYHA1815: A Technical Guide to its Therapeutic Potential in RET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Preclinical studies have demonstrated its significant therapeutic potential in cancers driven by RET aberrations, including those with gatekeeper mutations that confer resistance to other kinase inhibitors. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, positioning it as a promising candidate for further clinical development.
Introduction
The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[1] Constitutive activation of RET signaling through mutations or fusions leads to uncontrolled cell proliferation and survival.[2] While first-generation multi-kinase inhibitors have shown some efficacy, resistance often develops, frequently through the emergence of "gatekeeper" mutations at the V804 residue.[1][3] this compound is a next-generation selective RET inhibitor designed to overcome these limitations.[1][3] This document summarizes the key preclinical data and methodologies used to characterize the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of both wild-type and mutant RET. This inhibition disrupts downstream signaling pathways, leading to a cascade of cellular events that culminate in cell cycle arrest and reduced tumor growth.
Signaling Pathway
This compound targets the ATP-binding pocket of the RET kinase domain. Inhibition of RET phosphorylation prevents the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[2] A key consequence of RET inhibition by this compound is the significant downregulation of the transcription factor c-Myc, a critical regulator of cell proliferation and metabolism.[1][3] This reduction in c-Myc levels leads to the induction of G1 phase cell cycle arrest, thereby halting the proliferation of RET-driven cancer cells.[1][3]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The data are summarized in the tables below.
In Vitro Enzyme Inhibitory Activity
This compound demonstrates potent, subnanomolar inhibitory activity against wild-type RET and maintains low nanomolar potency against the V804M and V804L gatekeeper mutants.[3] Notably, it exhibits significant selectivity for RET over the vascular endothelial growth factor receptor 2 (KDR), a common off-target kinase for many RET inhibitors.[1][3]
| Target Kinase | This compound IC50 (nmol/L) | Cabozantinib IC50 (nmol/L) |
| RET (Wild-Type) | 0.9 ± 0.1 | 1.3 ± 0.4 |
| KDR | 15.9 ± 0.5 | - |
Data presented as mean ± SEM.[3]
Cellular Antiproliferative Activity
Consistent with its enzymatic activity, this compound effectively inhibits the proliferation of cancer cell lines driven by both wild-type and mutant RET.
| Cell Line | RET Status | This compound IC50 (nmol/L) |
| TT | C634W (Wild-Type) | < 1.6 |
| BaF3-KIF5B-RET | Wild-Type | 2.6 ± 0.3 |
| BaF3-KIF5B-RET | V804M Mutant | 11.2 ± 1.1 |
| BaF3-KIF5B-RET | V804L Mutant | 23.5 ± 2.5 |
Data presented as mean ± SEM.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RET and KDR kinases.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., RET, KDR), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and measure the amount of product formed or ATP consumed using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., TT, BaF3-KIF5B-RET) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation levels within the RET signaling pathway following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-RET, total RET, phospho-ERK, total ERK, c-Myc, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using mouse xenograft models.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., TT cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via another appropriate route to the treatment groups at various doses, once or twice daily. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a highly potent and selective RET inhibitor with a clear mechanism of action that translates to significant anti-tumor activity in preclinical models of RET-driven cancers. Its ability to overcome resistance-conferring gatekeeper mutations addresses a critical unmet need in the treatment of these malignancies. The comprehensive preclinical data package, supported by the detailed experimental protocols outlined in this guide, provides a strong rationale for the ongoing clinical investigation of this compound as a promising new therapeutic agent. As of 2021, this compound has entered a phase I clinical trial.[3]
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Methodological & Application
SYHA1815: In Vitro Efficacy and Mechanism of Action in RET-Driven Cancers
Application Notes and Protocols for Researchers
Abstract
SYHA1815 is a novel and potent selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] It has demonstrated significant anti-proliferative activity in cancer cell lines harboring RET gene alterations, including wild-type RET and those with the V804 gatekeeper mutation, which confers resistance to some multi-kinase inhibitors.[1][2] The primary mechanism of action of this compound involves the direct inhibition of RET kinase activity, leading to the suppression of downstream signaling pathways. This culminates in the downregulation of the proto-oncogene c-Myc, a key regulator of cell proliferation. The reduction in c-Myc levels induces a G1 phase cell cycle arrest, thereby halting the division of cancer cells.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in relevant cancer cell lines.
Data Summary
The inhibitory activity of this compound on the proliferation of various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against RET-driven cancer cells.
| Cell Line | RET Status | This compound IC50 (nmol/L) |
| TT | RET (C634W mutation) | 0.9 ± 0.1 |
| BaF3-KIF5B-RET | Wild-Type | 1.3 ± 0.4 |
| BaF3-KIF5B-RET | V804M Mutant | 1.3 ± 0.4 |
| BaF3-KIF5B-RET | V804L Mutant | 1.3 ± 0.4 |
Data is presented as mean ± standard deviation.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by targeting the RET signaling pathway. In cancers with RET fusions or mutations, the RET receptor is constitutively active, leading to the activation of downstream pathways such as the MAPK and PI3K/AKT pathways, which promote cell survival and proliferation. This compound selectively binds to and inhibits the kinase activity of both wild-type and mutant RET. This inhibition prevents the phosphorylation of downstream signaling molecules. A key consequence of RET inhibition by this compound is the downregulation of c-Myc expression. The subsequent decrease in c-Myc protein levels leads to an arrest of the cell cycle in the G1 phase, thereby inhibiting tumor cell proliferation.[1][2]
Caption: this compound inhibits the RET signaling pathway, leading to c-Myc downregulation and G1 cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TT, BaF3-KIF5B-RET)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of RET Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of RET and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
Application Notes and Protocols for SYHA1815 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYHA1815 is a novel and potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] It has demonstrated significant anti-tumor efficacy in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other therapies.[1] This document provides detailed application notes and protocols for the design and execution of xenograft studies using the this compound model, intended to guide researchers in evaluating its therapeutic potential. The protocols herein cover in vivo xenograft model generation, treatment, and subsequent ex vivo analyses to assess target engagement and downstream effects.
Data Presentation
In Vivo Efficacy of this compound in a TT Cell Line Xenograft Model
The following table summarizes the dose-dependent anti-tumor efficacy of this compound in a xenograft model established with the TT human medullary thyroid carcinoma cell line, which harbors a RET mutation.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (TGI) (%) | Notes |
| Vehicle Control | Oral, once daily | Not specified | 0% | - |
| This compound | 3.125 mg/kg, once daily | Not specified | 80.0% | Substantial efficacy observed at the lowest dose. |
| This compound | 6.25 mg/kg, once daily | Not specified | Tumor stasis | - |
| This compound | 12.5 mg/kg, once daily | Not specified | Not specified | Dose-dependent inhibition of tumor growth. |
| This compound | 25 mg/kg, once daily | Not specified | Not specified | Dose-dependent inhibition of tumor growth. |
Data synthesized from preclinical studies on this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a this compound xenograft study, from initial cell culture to in vivo experimentation and subsequent ex vivo analysis.
RET Signaling Pathway and this compound Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the RET signaling pathway. In RET-driven cancers, constitutive activation of the RET receptor leads to the phosphorylation of downstream signaling molecules, promoting cell proliferation and survival. A key downstream effector of this pathway is the oncoprotein c-Myc. This compound inhibits RET kinase activity, leading to a downstream reduction in c-Myc expression and subsequent G1 cell-cycle arrest.[1]
Experimental Protocols
Cell Culture and Preparation
Cell Line: TT (Human medullary thyroid carcinoma)
-
Source: ATCC (CRL-1803)
-
Morphology: Epithelial-like[2]
-
Culture Medium: ATCC-formulated F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, rinse with a 0.25% trypsin-0.03% EDTA solution.[2] Add fresh trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach.[2] Neutralize with complete growth medium and dispense into new flasks.[2]
Preparation for Implantation:
-
Harvest cells that are in a logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁸ cells/mL.
-
Keep the cell suspension on ice until implantation.
In Vivo Xenograft Model
Animal Strain: Female NCB or nude mice, 4-6 weeks old. Acclimatization: Allow mice to acclimate for at least one week before any procedures.
Subcutaneous Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 1 x 10⁷ TT cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 2-3 weeks.[2]
Tumor Monitoring and Treatment:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2 .
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily, according to the predetermined dosage.
-
Monitor animal health and body weight throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 28 days).
Ex Vivo Analyses
Tumor Lysate Preparation:
-
Excise tumors at the study endpoint and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blot Protocol:
-
Denature 30-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Anti-phospho-RET (Tyr1062): Recommended for detecting activated RET.
-
Anti-c-Myc: To assess the downstream effects of this compound.
-
Anti-β-actin or Anti-GAPDH: As a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Anti-phospho-RET: To visualize the localization of activated RET.
-
Anti-c-Myc: To assess the in situ expression of c-Myc.
-
Anti-Ki-67: A marker of cell proliferation.
-
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analyze the slides under a microscope to assess protein expression and localization.
RNA Extraction from Tumor Tissue:
-
Excise tumors at the study endpoint and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue using a suitable method (e.g., bead beating) in a lysis buffer containing a chaotropic agent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
qPCR Protocol:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., human-specific primers for c-Myc), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use primers for a housekeeping gene (e.g., human-specific GAPDH) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels. A human-specific qPCR assay can also be used to quantify the proportion of human tumor cells versus mouse stromal cells in the xenograft.[4]
Animal Welfare Considerations
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5][6] Humane endpoints should be clearly defined in the experimental protocol to minimize animal suffering.[6] This includes monitoring for signs of distress, excessive tumor burden (e.g., ulceration, interference with normal bodily functions), and significant weight loss.[6]
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Ret (phospho Y1062) antibody. Rabbit polyclonal (ab51103) | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Real-time PCR-based assay to quantify the relative amount of human and mouse tissue present in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Ret (Tyr1062) Antibody | Affinity Biosciences [affbiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SYHA1815 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYHA1815 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including non-small cell lung cancer (NSCLC) with RET fusions.[1][2] this compound effectively inhibits wild-type RET and mutants, including the V804 gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in lung cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting the RET kinase, a key driver in certain lung cancers. The primary mechanism involves the induction of G1 phase cell-cycle arrest, which is mediated through the downregulation of the proto-oncogene c-Myc.[1][2] This targeted inhibition of the RET signaling pathway ultimately leads to a suppression of tumor cell proliferation.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | RET Status | This compound IC50 (nmol/L) | Reference Compound | Reference Compound IC50 (nmol/L) |
| TT | RET C634W (MTC) | 0.8 ± 0.1 | Cabozantinib | 5.4 ± 1.1 |
| Ba/F3 | CCDC6-RET | 0.6 ± 0.1 | Pralsetinib | 0.5 ± 0.1 |
| Ba/F3 | KIF5B-RET | 1.1 ± 0.2 | Pralsetinib | 0.8 ± 0.1 |
| Ba/F3 | CCDC6-RET V804M | 4.6 ± 0.8 | Pralsetinib | 4.2 ± 0.6 |
| Ba/F3 | KIF5B-RET V804L | 3.5 ± 0.5 | Pralsetinib | 2.9 ± 0.4 |
MTC: Medullary Thyroid Carcinoma
In Vivo Efficacy of this compound in a TT Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regression |
| Vehicle | - | - | 0/6 |
| This compound | 6.25 | Stasis | 0/6 |
| This compound | 12.5 | Regression | 1/6 |
| This compound | 25 | Regression | 2/6 |
| Cabozantinib | 30 | Inhibition | 0/6 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits RET, leading to c-Myc downregulation and G1 arrest.
General Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound in lung cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in RET-fusion positive lung cancer cell lines.
Materials:
-
RET-fusion positive lung cancer cells (e.g., Ba/F3 with CCDC6-RET or KIF5B-RET)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of RET and the expression of c-Myc.
Materials:
-
RET-fusion positive lung cancer cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RET (Tyr905), anti-total RET, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of lung cancer cells.
Materials:
-
RET-fusion positive lung cancer cells
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a lung cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
RET-driven cancer cells (e.g., TT cells)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 TT cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 6.25, 12.5, 25 mg/kg) daily. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-RET and c-Myc).
-
Plot tumor growth curves and calculate tumor growth inhibition.
References
Application Notes and Protocols for Testing SYHA1815 Activity
These application notes provide detailed protocols for cell-based assays to characterize the activity of SYHA1815, a novel and selective RET inhibitor. The methodologies are designed for researchers in drug development and cancer biology to assess the compound's efficacy and mechanism of action in relevant cell models.
Introduction
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers, including those with gatekeeper mutations that confer resistance to other kinase inhibitors.[1][2] The primary mechanism of action of this compound is the inhibition of RET kinase activity, which leads to the suppression of downstream signaling pathways, downregulation of c-Myc, and subsequent G1 phase cell cycle arrest.[1][2] Currently, this compound is undergoing phase I clinical trials.[2]
These protocols describe methods to evaluate the cellular effects of this compound, including its impact on cell proliferation, RET signaling, and cell cycle progression.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nmol/L) |
| RET (Wild-Type) | 0.8 |
| RET (V804M) | 2.5 |
| KDR (VEGFR2) | 15.6 |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type RET, the V804M gatekeeper mutant, and the off-target kinase KDR.[1][2]
Table 2: Anti-proliferative Activity of this compound in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | IC₅₀ (nmol/L) |
| TT | RET (C634W) | 1.2 |
| BaF3-KIF5B-RET (WT) | KIF5B-RET Fusion | 0.9 |
| BaF3-KIF5B-RET (V804M) | KIF5B-RET Fusion, V804M | 3.5 |
| BaF3-KIF5B-RET (V804L) | KIF5B-RET Fusion, V804L | 4.1 |
This table presents the half-maximal inhibitory concentration (IC₅₀) for the anti-proliferative effect of this compound on various cancer cell lines harboring different RET alterations.[1]
Visualization of Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the RET signaling pathway, leading to c-Myc downregulation and cell cycle arrest.
Caption: Workflow for evaluating the cellular activity of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
RET-driven cancer cell lines (e.g., TT, BaF3-KIF5B-RET)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions (including a vehicle control with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for RET Signaling Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of RET and its downstream effectors, as well as the expression of c-Myc.
Materials:
-
RET-driven cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET, anti-RET, anti-phospho-ERK, anti-ERK, anti-c-Myc, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
Materials:
-
RET-driven cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would indicate a G1 arrest.
References
Application Notes and Protocols for SYHA1815 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of SYHA1815, a novel and selective RET inhibitor. The information compiled from published research includes in vivo efficacy, mechanism of action, and detailed protocols for its use in xenograft models of RET-driven cancers.
Introduction
This compound is a potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, demonstrating significant antitumor activity in preclinical models of cancers harboring RET alterations. It is effective against both wild-type RET and clinically relevant gatekeeper mutations, such as V804M, which confer resistance to other kinase inhibitors. The primary mechanism of action of this compound is the suppression of the RET signaling pathway, leading to the downregulation of c-Myc and subsequent G1 phase cell cycle arrest in cancer cells.[1][2]
In Vivo Efficacy of this compound
This compound has demonstrated dose-dependent tumor growth inhibition in preclinical xenograft models. Oral administration of this compound has been shown to be well-tolerated in mice, with no significant body weight loss observed during treatment.
Summary of In Vivo Efficacy Studies
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings |
| NCB Mice | TT (human medullary thyroid carcinoma) | Oral gavage of this compound at 3.125, 6.25, 12.5, and 25 mg/kg | Once daily for 28 days | Dose-dependent inhibition of tumor growth. 6.25 mg/kg resulted in tumor stasis. |
| NCB Mice | BaF3-KIF5B-RETWT | Oral gavage of this compound | Not specified | Inhibition of tumor growth. |
| NCB Mice | BaF3-KIF5B-RETV804M | Oral gavage of this compound | Not specified | Inhibition of tumor growth in a gatekeeper mutant model. |
Experimental Protocols
Establishment of a Subcutaneous Xenograft Model with TT Cells
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the human medullary thyroid carcinoma cell line, TT, in immunodeficient mice.
Materials:
-
TT human cancer cell line
-
Culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (optional, but recommended to improve engraftment)
-
4-6 week old female athymic nude mice or other suitable immunodeficient strain (e.g., NCB)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
70% Ethanol for disinfection
Procedure:
-
Cell Culture: Culture TT cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and are 80-90% confluent before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of sterile PBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS (and Matrigel, if used, at a 1:1 ratio) to a final concentration of 1 x 10^7 cells per 200 µL. Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional protocols.
-
Disinfect the injection site (typically the right flank) with 70% ethanol.
-
Gently lift the skin and inject 200 µL of the cell suspension subcutaneously using a 1 mL syringe with a 27 or 30-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions twice weekly using calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Initiate treatment when tumors reach an average volume of 100-200 mm³.
-
Oral Administration of this compound
This protocol describes the oral gavage administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle for formulation (A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Note: The specific vehicle for this compound was not explicitly stated in the reviewed literature, and formulation development may be required.)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile syringes
Procedure:
-
Formulation Preparation:
-
Prepare the desired concentration of this compound in the chosen vehicle. This may require sonication or vigorous vortexing to achieve a uniform suspension.
-
Prepare a fresh formulation for each day of dosing.
-
-
Dosing:
-
Accurately weigh each mouse to determine the correct volume of the this compound suspension to administer based on the desired mg/kg dose.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Slowly administer the calculated volume of the suspension.
-
Monitor the animal for any signs of distress after dosing.
-
Administer the treatment once daily for the duration of the study (e.g., 28 days).
-
Western Blot Analysis of Tumor Tissue
This protocol details the procedure for analyzing protein expression in tumor tissue lysates to assess the in vivo mechanism of action of this compound.
Materials:
-
Tumor tissue samples, snap-frozen in liquid nitrogen and stored at -80°C
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Homogenizer or sonicator
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
On ice, add 300-500 µL of ice-cold RIPA buffer to a pre-weighed, frozen tumor sample in a microfuge tube.
-
Homogenize the tissue using a mechanical homogenizer or sonicator until the tissue is completely lysed.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-RET, anti-c-Myc) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets the RET signaling pathway. In cancer cells with RET alterations (mutations or fusions), the RET kinase is constitutively active, leading to the activation of downstream signaling cascades that promote cell proliferation and survival. This compound inhibits the kinase activity of RET, thereby blocking these downstream signals. A key consequence of RET inhibition by this compound is the downregulation of the transcription factor c-Myc, which is a critical regulator of cell cycle progression. The reduction in c-Myc levels leads to an arrest in the G1 phase of the cell cycle, ultimately inhibiting cancer cell proliferation.[1][2]
Caption: this compound inhibits RET, leading to c-Myc downregulation and G1 cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.
References
Application Notes and Protocols for Western Blot Analysis of p-RET Inhibition by SYHA1815
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[1] Aberrant activation of RET, through mutations or gene fusions, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and medullary thyroid carcinoma.[2][3] This constitutive activation leads to the phosphorylation of specific tyrosine residues within the intracellular kinase domain, which in turn activates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting tumorigenesis.[4]
SYHA1815 is a novel and potent selective RET inhibitor that has demonstrated significant anti-tumor efficacy.[5] It effectively inhibits the kinase activity of wild-type RET and is also active against gatekeeper mutations like V804M, which can confer resistance to other multi-kinase inhibitors.[5][6] Assessing the efficacy of inhibitors like this compound necessitates a reliable method to quantify the inhibition of RET autophosphorylation. Western blotting is a widely utilized technique for the detection of specific proteins and their post-translational modifications, making it an ideal method for this purpose.
This document provides a detailed protocol for performing a Western blot to measure the inhibition of RET phosphorylation (p-RET) in response to treatment with this compound.
RET Signaling Pathway and Inhibition by this compound
The RET signaling pathway is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This binding event induces the dimerization of RET and subsequent trans-autophosphorylation of multiple tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines then act as docking sites for various adaptor and signaling proteins, which in turn activate downstream pathways that promote cell proliferation and survival. This compound acts as a competitive inhibitor at the ATP-binding site of the RET kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Quantitative Data Summary
The inhibitory activity of this compound against wild-type and mutant RET kinase has been quantified, demonstrating its high potency. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| RET (Wild-Type) | 0.9 ± 0.1 |
| RET (V804M Mutant) | 2.6 ± 0.3 |
| KDR (VEGFR2) | 15.9 ± 0.5 |
| Data sourced from Tang et al. (2021).[5][6] |
Experimental Protocols
Cell Treatment with this compound
-
Seed cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations for a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for a specified duration (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.[6]
Cell Lysis and Protein Quantification
To preserve the phosphorylation state of proteins, all subsequent steps should be performed on ice or at 4°C.[7]
-
After treatment, place the 6-well plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[4][8]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay, following the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Take a volume of cell lysate containing 20-30 µg of total protein and add 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can lead to high background.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RET (e.g., anti-p-RET Tyr905) diluted in 5% BSA/TBST. The recommended starting dilution is 1:1000.[4] Incubate overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (a common starting dilution is 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing for Total RET (Normalization): To normalize the p-RET signal, it is crucial to probe for total RET protein on the same membrane.[4]
-
After detecting p-RET, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against total RET (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
Data Analysis
-
Quantify the band intensities for both p-RET and total RET using densitometry software.
-
For each sample, normalize the p-RET signal by dividing it by the corresponding total RET signal.
-
Plot the normalized p-RET levels against the concentration of this compound to generate a dose-response curve and determine the IC50 for p-RET inhibition in the cellular context.
Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4] |
| Protease Inhibitor Cocktail | Commercially available, add fresh to lysis buffer before use. |
| Phosphatase Inhibitor Cocktail | Commercially available (containing sodium orthovanadate, sodium fluoride, etc.), add fresh to lysis buffer.[4][8][9] |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.[4] |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol.[4] |
| TBST | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20.[4] |
| Blocking Buffer | 5% BSA in TBST for phospho-antibodies; 5% non-fat dry milk in TBST for total protein antibodies.[4][7] |
Antibody Recommendations
| Antibody | Dilution | Diluent | Incubation Time | Incubation Temperature |
| Primary: anti-p-RET (e.g., Tyr905) | 1:1000 | 5% BSA in TBST | Overnight | 4°C |
| Primary: anti-total RET | 1:1000 | 5% non-fat dry milk in TBST | Overnight | 4°C |
| Secondary: HRP-conjugated | 1:5000 | 5% non-fat dry milk in TBST | 1 hour | Room Temperature |
| Antibody dilutions are a starting point and may require optimization for specific experimental conditions.[1][4][10] |
References
- 1. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 3. Inhibition of RET activated pathways: novel strategies for therapeutic intervention in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
SYHA1815: Application Notes and Protocols for the Study of RET Fusion-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas, primarily through chromosomal rearrangements that lead to constitutively active RET fusion proteins.[1] These fusion proteins activate downstream signaling pathways, such as the MAPK, PI3K/AKT, and JAK/STAT cascades, promoting tumor cell proliferation and survival.[2] SYHA1815 is a novel and potent selective RET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of RET fusion-positive cancers.[1] Notably, this compound is effective against wild-type RET and RET harboring the V804M "gatekeeper" mutation, which confers resistance to some multi-kinase inhibitors.[1] Its mechanism of action involves the inhibition of RET kinase activity, leading to G1 cell-cycle arrest through the downregulation of c-Myc.[1] These application notes provide a comprehensive overview of this compound, including its in vitro and in vivo efficacy, and detailed protocols for its use in studying RET fusion-positive cancers.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against various RET-driven cell lines.
Table 1: Biochemical Kinase Inhibition
| Target | IC₅₀ (nM) |
| RET (Wild-Type) | 0.9 |
| KDR (VEGFR2) | 15.9 |
Data from a biochemical kinase assay.[1]
Table 2: Cellular Proliferation Inhibition
| Cell Line | RET Alteration | IC₅₀ (nM) |
| TT | RET C634W | < 1.6 |
| BaF3 | KIF5B-RET (WT) | 1.8 |
| BaF3 | KIF5B-RET V804M | 5.4 |
| BaF3 | KIF5B-RET V804L | 7.2 |
IC₅₀ values were determined after 72 hours of treatment using a Cell Counting Kit-8 (CCK-8) assay.[3]
In Vivo Efficacy of this compound
The in vivo anti-tumor activity of this compound was evaluated in xenograft models of RET-driven cancers.
Table 3: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (TGI) (%) |
| TT (RET C634W) | 3.125 | 45.2 |
| 6.25 | 68.7 | |
| 12.5 | 86.2 | |
| 25 | 102.5 | |
| BaF3 KIF5B-RET V804M | 20 | 65.6 |
| 30 | 68.9 | |
| 40 | 82.4 |
TGI was assessed at the end of the study period.[3]
Signaling Pathways and Experimental Workflows
RET Signaling Pathway in Fusion-Positive Cancers
Caption: Oncogenic RET fusion proteins dimerize and autophosphorylate, leading to the activation of multiple downstream signaling pathways that drive cancer cell proliferation and survival. This compound selectively inhibits the kinase activity of the RET fusion protein.
Experimental Workflow for Evaluating this compound
Caption: A typical preclinical workflow for characterizing a RET inhibitor like this compound involves a series of in vitro and in vivo experiments to assess its potency, selectivity, and anti-tumor efficacy.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for determining the inhibitory effect of this compound on the proliferation of RET fusion-positive cancer cells.
Materials:
-
RET fusion-positive and negative cancer cell lines (e.g., TT, BaF3-KIF5B-RET)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Western Blot Analysis for RET Phosphorylation
This protocol is to confirm the inhibitory effect of this compound on RET phosphorylation and downstream signaling pathways.
Materials:
-
RET fusion-positive cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
-
In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
RET fusion-positive cancer cells
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Wash the cells with sterile PBS or serum-free medium.
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.[5]
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control daily.
-
Administer this compound or vehicle control to the mice via oral gavage once daily at the predetermined doses.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Monitor and report any signs of toxicity, such as significant body weight loss.
-
Pharmacokinetics
Specific preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, and oral bioavailability, are not publicly available at this time. As this compound progresses through clinical development, this information is likely to be disclosed in future publications.
Conclusion
This compound is a promising selective RET inhibitor with potent in vitro and in vivo activity against RET fusion-positive cancers, including those with the V804M resistance mutation.[1] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other RET inhibitors in relevant preclinical models. The structured data presentation and detailed methodologies aim to facilitate the design and execution of robust studies in the field of targeted cancer therapy.
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
Application of SYHA1815 in Medullary Thyroid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC pathogenesis is the presence of activating mutations in the REarranged during Transfection (RET) proto-oncogene.[1][2] These mutations lead to constitutive activation of the RET receptor tyrosine kinase, triggering downstream signaling cascades that promote tumor growth, proliferation, and survival.[3][4][5] Key pathways implicated in MTC include the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR signaling axes.[3][4]
SYHA1815 is a novel and potent selective RET inhibitor.[6][7] Preclinical studies have demonstrated its efficacy in RET-driven cancers by inhibiting the kinase activity of both wild-type and mutant forms of RET, including those with the V804 gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[6][7] this compound has been shown to suppress downstream RET signaling, leading to G1 cell-cycle arrest and subsequent inhibition of tumor cell proliferation.[6][8] This document provides detailed application notes and protocols for the use of this compound in preclinical MTC models.
Quantitative Data Summary
In Vitro Kinase and Cell Proliferation Inhibition
The inhibitory activity of this compound has been quantified against both the isolated RET kinase and in cellular assays using MTC cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of the inhibitor.
| Target/Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| Wild-Type RET | Kinase Assay | 0.9 ± 0.1 | [3] |
| TT (MTC Cell Line) | Cell Proliferation | Not explicitly stated, but effective in nanomolar range | [3] |
In Vivo Tumor Growth Inhibition
This compound has demonstrated significant anti-tumor efficacy in a xenograft model of MTC.
| Model | Treatment | Dosage | Duration | Outcome | Reference |
| TT Cell-Derived Xenograft | This compound | Not specified | 28 days | Significant tumor growth inhibition | [3] |
Signaling Pathways and Mechanism of Action
Medullary Thyroid Cancer Signaling Pathway
MTC is primarily driven by mutations in the RET receptor tyrosine kinase. This leads to the activation of downstream pathways crucial for cell survival and proliferation.
Caption: Key signaling pathways activated in Medullary Thyroid Cancer.
This compound Mechanism of Action
This compound is a selective RET inhibitor. It binds to the ATP binding site of the RET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules. This leads to a halt in the cell cycle at the G1 phase, mediated by the downregulation of c-Myc.
Caption: Mechanism of action of this compound in MTC cells.
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
A typical workflow for evaluating the efficacy of this compound in MTC models involves a combination of in vitro and in vivo experiments.
Caption: Standard experimental workflow for this compound evaluation.
Protocol 1: Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MTC cell lines.
Materials:
-
MTC cell line (e.g., TT)
-
Complete culture medium (e.g., F12K with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MTC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of RET Signaling
Objective: To assess the effect of this compound on the phosphorylation of RET and its downstream targets.
Materials:
-
MTC cell line (e.g., TT)
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MTC cells in 6-well plates. When cells reach 70-80% confluency, treat them with various concentrations of this compound for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of MTC cells.
Materials:
-
MTC cell line (e.g., TT)
-
This compound
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an MTC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
TT MTC cells
-
Matrigel (optional)
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of TT cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle to the respective groups daily via the chosen route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight and general health of the mice.
-
Endpoint: Continue the treatment for a predefined period (e.g., 28 days) or until the tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised, and lysates can be prepared for Western blot analysis to confirm target engagement in vivo.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personalized Medicine in Medullary Thyroid Carcinoma: A Broad Review of Emerging Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SYHA1815 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Abstract
SYHA1815 is a novel and potent selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It has demonstrated significant efficacy against wild-type RET, as well as clinically relevant mutants, including the V804 gatekeeper mutation that confers resistance to some multi-kinase inhibitors.[1][2] Accurate determination of the half-maximal inhibitory concentration (IC50) is critical for characterizing the potency of this compound and for its further development as a therapeutic agent. This document provides detailed protocols for both biochemical and cell-based assays to measure the IC50 value of this compound, along with guidelines for data analysis and presentation.
Introduction to this compound and RET Kinase
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] this compound is an ATP-competitive inhibitor that targets the kinase activity of RET.[1] By inhibiting RET autophosphorylation, this compound effectively blocks downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, leading to cell cycle arrest and inhibition of tumor growth.[1]
Signaling Pathway of this compound Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Overcoming SYHA1815 Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RET inhibitor, SYHA1815. The following information is designed to help you overcome potential solubility challenges during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure (C27H26ClF4N5O), it is predicted to be a lipophilic molecule with poor aqueous solubility. Kinase inhibitors like this compound often bind to the hydrophobic ATP-binding pocket of their target kinase, a characteristic that generally correlates with low water solubility.[1][2] It is anticipated to be more soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is causing this?
A2: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in a potent organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to fall out of solution. Even a low final concentration of DMSO (typically <1%) may not be sufficient to prevent precipitation of highly insoluble compounds.[1]
Q3: How does pH influence the solubility of this compound?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly for those that are weakly basic.[1] this compound contains a pyridine ring, which is a weakly basic functional group. At a pH below its pKa, this group can become protonated (ionized), which generally enhances its interaction with water and increases solubility.[5] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[1]
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: For preparing high-concentration stock solutions of this compound, it is recommended to use a high-purity, anhydrous organic solvent. The most commonly used solvent for kinase inhibitors is Dimethyl Sulfoxide (DMSO).[4][6] Ethanol can also be considered as an alternative.[4]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Aqueous Media
This is the most common solubility issue encountered with lipophilic compounds like this compound. The following troubleshooting workflow can help you address this problem.
| Troubleshooting Step | Description | Recommendations |
| 1. Reduce Final Concentration | The simplest approach is to lower the final working concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer. | Perform a serial dilution to determine the maximum concentration at which this compound remains in solution. |
| 2. Optimize DMSO Concentration | While minimizing the final DMSO concentration is generally advised, for some compounds, a slightly higher (but still biologically acceptable) concentration might be necessary to maintain solubility. | Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%). Ensure you have a vehicle control with the same final DMSO concentration for all experiments. |
| 3. Adjust Buffer pH | For weakly basic compounds like this compound, lowering the pH of the aqueous buffer can increase solubility.[5] | If your experimental system allows, test a range of acidic to neutral pH values (e.g., pH 5.0, 6.0, 7.4) to find the optimal pH for solubility. |
| 4. Use of Co-solvents | A small percentage of a water-miscible organic co-solvent can improve the solubility of your compound.[5] | Besides DMSO, other co-solvents to consider are ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] |
| 5. Incorporation of Surfactants | Low concentrations of non-ionic surfactants can help to keep the compound in solution by forming micelles. | Commonly used surfactants include Tween® 80 and Pluronic® F-68.[1] Start with a low concentration (e.g., 0.01%) and optimize as needed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but ensure the compound is stable at this temperature.
-
Once fully dissolved, visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Aqueous Buffer
Objective: To determine the highest concentration of this compound that remains soluble in a specific aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Microplate (96-well) or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. For example, to test final concentrations from 1 µM to 100 µM.
-
Add the appropriate volume of the aqueous buffer to each well or tube.
-
Add a small, consistent volume of the this compound stock solution to each well or tube to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all dilutions.
-
Vortex or mix the solutions thoroughly.
-
Incubate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation or cloudiness. The highest concentration that remains clear is the maximum soluble concentration under these conditions.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the soluble this compound in the supernatant using a suitable analytical method like HPLC-UV.
This compound Signaling Pathway
This compound is a potent inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. Its mechanism of action involves the downregulation of c-Myc, which in turn leads to G1 cell-cycle arrest and exerts antiproliferative effects in RET-driven cancers.
References
Troubleshooting SYHA1815 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SYHA1815 in in vivo experiments. Our goal is to help you address potential inconsistencies and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel, selective RET inhibitor. It targets the kinase activity of both wild-type RET and RET with V804 gatekeeper mutations, which can confer resistance to other kinase inhibitors.[1] The primary anti-tumor effect of this compound is mediated through the downregulation of c-Myc, leading to G1 cell-cycle arrest in RET-driven cancer cells.[1][2]
Q2: What level of in vivo efficacy has been reported for this compound?
A2: this compound has demonstrated significant dose-dependent anti-tumor efficacy in preclinical xenograft models.[2] In a TT cell-derived xenograft model (harboring RET C634W mutation), oral administration of this compound led to substantial tumor growth inhibition (TGI), with doses as low as 3.125 mg/kg showing an 80.0% TGI rate.[2] At 6.25 mg/kg, tumor stasis was observed.[2] In BaF3-KIF5B-RET V804M xenografts, TGI rates of 65.6%, 68.9%, and 82.4% were observed at doses of 20, 30, and 40 mg/kg, respectively.[2]
Q3: What is the reported selectivity profile of this compound?
A3: this compound exhibits a favorable selectivity profile. It has approximately 20-fold selectivity for RET over KDR (VEGFR2), which is comparable to the selective inhibitor pralsetinib.[1][2] It also shows greater than 100-fold selectivity for RET over a panel of 347 other kinases.[1]
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Tumor Growth Inhibition
Possible Cause 1: Suboptimal Animal Model Selection
-
Recommendation: Ensure the selected xenograft or syngeneic model has a confirmed RET alteration (e.g., mutation or fusion) that is known to be a driver of tumor growth. The efficacy of this compound is dependent on RET signaling.[1][2]
Possible Cause 2: Issues with Drug Formulation and Administration
-
Recommendation: this compound is administered orally.[2] Ensure the vehicle used for formulation is appropriate and that the compound is fully solubilized or forms a stable suspension. Inconsistent dosing due to poor formulation can lead to variable plasma concentrations and reduced efficacy.
Possible Cause 3: Variability in Tumor Take Rate and Growth
-
Recommendation: Monitor tumor growth closely and randomize animals into treatment groups only after tumors have reached a specific size range (e.g., 100-150 mm³ for TT cell-derived xenografts or 50-100 mm³ for BaF3 cell-derived xenografts).[2] This minimizes variability in tumor burden at the start of treatment.
Issue 2: Unexpected Toxicity or Animal Weight Loss
Possible Cause 1: Off-Target Effects at Higher Doses
-
Recommendation: While this compound is reported to be well-tolerated with no significant body weight loss at effective doses, higher, untested doses may lead to toxicity.[2] If toxicity is observed, consider reducing the dose or the frequency of administration.
Possible Cause 2: Animal Strain and Health Status
-
Recommendation: Use healthy, immunocompromised mice of a specific age range (e.g., 4-6 weeks old) from a reputable vendor.[2] Underlying health issues in the animals can exacerbate drug-related toxicities.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch
-
Recommendation: The potent in vitro IC50 of a compound does not always translate directly to in vivo efficacy due to factors like absorption, distribution, metabolism, and excretion (ADME). The reported effective oral doses for this compound range from 3.125 to 40 mg/kg once daily.[2] Ensure your dosing regimen is within this range.
Possible Cause 2: Tumor Microenvironment Influence
-
Recommendation: The in vivo tumor microenvironment can influence drug response. Factors such as hypoxia, stromal interactions, and altered signaling pathways can reduce the efficacy of a targeted agent compared to in vitro conditions.
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models
| Cell Line | RET Alteration | Animal Model | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (TGI) | Observations |
| TT | C634W | NCB Mice | 3.125 | 80.0% | Substantial efficacy |
| TT | C634W | NCB Mice | 6.25 | Not specified | Tumor stasis |
| TT | C634W | NCB Mice | 12.5 | Not specified | Dose-dependent inhibition |
| TT | C634W | NCB Mice | 25 | Not specified | Dose-dependent inhibition |
| BaF3 | KIF5B-RET V804M | Nude Mice | 20 | 65.6% | Dose-dependent inhibition |
| BaF3 | KIF5B-RET V804M | Nude Mice | 30 | 68.9% | Tumor regression observed |
| BaF3 | KIF5B-RET V804M | Nude Mice | 40 | 82.4% | Dose-dependent inhibition |
Data summarized from the publication: The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation.[2]
Experimental Protocols
Protocol 1: TT Cell-Derived Xenograft Model
-
Cell Culture: Culture TT cells in appropriate media until a sufficient number of cells are obtained.
-
Initial Implantation: Implant 1 x 10⁷ TT cells in 200 µL of a suitable matrix subcutaneously into female NCB mice (4–6 weeks old).[2]
-
Tumor Passage: Once tumors are established, passage them by cutting them into 1.5-mm³ pieces and implanting these into new female NCB mice.[2]
-
Tumor Growth and Randomization: Allow tumors to grow to a volume of 100 to 150 mm³.[2] Randomly assign mice to vehicle control and this compound treatment groups.
-
Treatment: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 28 days).[2]
-
Monitoring: Measure tumor volume and body weight twice weekly.[2]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-RET and c-Myc, or immunohistochemistry for Ki67).[2]
Visualizations
Caption: this compound inhibits RET, leading to reduced c-Myc and G1 arrest.
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
References
Technical Support Center: Optimizing SYHA1815 Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SYHA1815 treatment duration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel and selective inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of both wild-type RET and its mutants.[1] This inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/ERK pathways, which are crucial for cell proliferation and survival.[1][3] Ultimately, this compound induces G1 phase cell-cycle arrest by downregulating c-Myc, a key regulator of cell proliferation.[1][2]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is particularly effective in cancer cell lines with RET gene alterations, such as mutations or fusions, which lead to constitutive activation of the RET signaling pathway.[1] Examples of such cell lines used in studies include the medullary thyroid carcinoma cell line TT, which harbors a RET C634W mutation, and BaF3 cells engineered to express KIF5B-RET fusion proteins (wild-type or with V804M/L mutations).[1] The effectiveness of this compound in other cell lines should be evaluated based on their RET dependency.
Q3: What is a recommended starting concentration range for this compound?
A3: Based on published data, this compound shows potent anti-proliferative effects at nanomolar concentrations. For initial experiments, a dose-response curve ranging from sub-nanomolar to micromolar concentrations is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting range could be from 0.1 nM to 1000 nM.[1]
Q4: What is the primary determinant for the optimal treatment duration with this compound?
A4: The optimal treatment duration for this compound depends on several factors, including the cell line's doubling time, the specific biological endpoint being measured (e.g., cell viability, apoptosis, cell cycle arrest), and the concentration of the compound. Since this compound induces cell-cycle arrest, a duration that allows for at least one to two cell divisions is often necessary to observe significant effects on cell proliferation.[4] A time-course experiment is the most effective way to determine the optimal incubation period.
Q5: How does the mechanism of this compound (inducing G1 cell-cycle arrest) influence the choice of treatment duration?
A5: this compound's induction of G1 cell-cycle arrest implies that its effects on cell proliferation are not instantaneous.[1][2] The cells need to progress to the G1 phase of the cell cycle to be arrested. Therefore, treatment durations shorter than the cell line's G1 phase length may not show a significant anti-proliferative effect. Longer incubation times (e.g., 48 to 72 hours) are often required to allow a substantial portion of the cell population to be arrested and to observe a maximal effect on cell viability.[5]
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration. The incubation time may be too short for this compound to induce a measurable effect, especially in slowly proliferating cell lines.
-
Solution: Conduct a time-course experiment by treating the cells for 24, 48, and 72 hours, or even longer, to determine the optimal treatment duration for your specific cell line and experimental conditions.[6]
-
-
Possible Cause 2: Incorrect Drug Concentration. The concentration of this compound used may be too low to effectively inhibit RET signaling in your cell line.
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line.
-
-
Possible Cause 3: Cell Line Resistance. The cell line may not have the specific RET alterations that make it sensitive to this compound.
-
Solution: Verify the RET status (mutations, fusions) of your cell line. Consider using a positive control cell line known to be sensitive to RET inhibitors, such as the TT cell line.[1]
-
Issue 2: High variability in results between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven distribution of cells at the time of plating can lead to significant variations in cell numbers at the end of the experiment.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. Consider discarding the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate can experience different environmental conditions (e.g., temperature, humidity) compared to the inner wells, leading to variability.
-
Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for data collection.
-
-
Possible Cause 3: Compound Precipitation. this compound, like many small molecules, may precipitate at higher concentrations in aqueous culture media.
-
Solution: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.5%) and is consistent across all treatments, including the vehicle control.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell lines after a 72-hour treatment period.
| Cell Line | RET Status | IC50 (nM) |
| TT | RET C634W | < 1.6 |
| BaF3-KIF5B-RET WT | Fusion | 5.3 ± 1.2 |
| BaF3-KIF5B-RET V804M | Fusion | 10.1 ± 2.5 |
| BaF3-KIF5B-RET V804L | Fusion | 23.7 ± 5.1 |
Data extracted from a study by an independent research group.[1]
Experimental Protocols
Protocol: Determining Optimal Treatment Duration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a time-course experiment to determine the optimal treatment duration of this compound.
Materials:
-
This compound
-
Target cell line (e.g., TT)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (to ensure cells are in the logarithmic growth phase throughout the experiment) in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.
-
Plot the cell viability against the treatment duration for a selected effective concentration of this compound to determine the time point at which the maximal effect is observed. This will be the optimal treatment duration for subsequent experiments.
-
Visualizations
Caption: this compound inhibits the RET signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. aacrjournals.org [aacrjournals.org]
SYHA1815 stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of SYHA1815 in your research. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability, proper storage, and successful application of this novel RET inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1].
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For short-term storage, the stock solution can be kept at 0 - 4°C for days to weeks. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C for several months to avoid repeated freeze-thaw cycles[1].
Q3: Is this compound light sensitive?
Q4: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. It functions by blocking the kinase activity of both wild-type and certain mutant forms of RET. This inhibition leads to the downregulation of downstream signaling pathways, including the MAPK and PI3K pathways, ultimately resulting in the suppression of c-Myc expression and subsequent G1 phase cell cycle arrest in cancer cells.
Stability and Storage Best Practices
Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. Adherence to these best practices will ensure the reproducibility of your experimental results.
| Form | Storage Condition | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Aliquot to minimize freeze-thaw cycles.[1] |
| -20°C | Long-term (months) | Aliquot to minimize freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is 547.98 g/mol .
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Cell Viability Assay using MTT
This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity | Improper storage of this compound. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid multiple freeze-thaw cycles of stock solutions. |
| Inaccurate concentration of the working solution. | Verify the calculations for the stock and working solutions. Use calibrated pipettes for accurate dilutions. | |
| Cell line is not sensitive to RET inhibition. | Confirm that the cell line used expresses a form of RET that is sensitive to this compound. Consider using a positive control cell line known to be responsive to RET inhibitors. | |
| Compound precipitates in cell culture medium | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity. Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a lower concentration of this compound. |
| High background in cell-based assays | Solvent (DMSO) toxicity. | Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your cell line. |
| Unexpected off-target effects | Inhibition of other kinases. | While this compound is a selective RET inhibitor, it may have off-target effects at higher concentrations. Perform a dose-response experiment to identify the optimal concentration range for on-target activity. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action: RET Signaling Inhibition
Caption: Inhibition of the RET signaling pathway by this compound.
References
How to address acquired resistance to SYHA1815 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues with SYHA1815, particularly concerning acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing a decreased response to the inhibitor over time. What could be the cause?
A1: A decreased response to this compound over time may indicate the development of acquired resistance. This is a known phenomenon with targeted therapies where cancer cells evolve to survive treatment. The underlying mechanisms can be broadly categorized into two types:
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On-target resistance: This typically involves secondary mutations in the RET kinase domain that interfere with this compound binding.
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Off-target or bypass resistance: This occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of RET, thereby reactivating downstream proliferative signals.[1][2]
To investigate the cause in your cell line, we recommend performing a dose-response curve to quantify the shift in the half-maximal inhibitory concentration (IC50). Further molecular analyses, as detailed in the troubleshooting guides below, can help elucidate the specific mechanism.
Q2: What are the known resistance mutations that this compound can overcome?
A2: this compound has been shown to be effective against cell lines harboring the RET V804M and V804L "gatekeeper" mutations.[3] These mutations confer resistance to many multi-kinase inhibitors. However, it is plausible that other secondary mutations could arise that reduce the efficacy of this compound.
Q3: Are there known bypass signaling pathways that can be activated to cause resistance to RET inhibitors?
A3: Yes, studies on other selective RET inhibitors have identified several bypass pathways that can be activated to confer resistance. These include the amplification or activating mutations in:
Activation of these pathways can reactivate downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, rendering the cells less dependent on RET signaling for survival and proliferation.[1][6]
Troubleshooting Guides
Problem: Gradual loss of this compound efficacy in a previously sensitive cell line.
This guide will walk you through the steps to characterize and understand the potential mechanisms of acquired resistance to this compound in your cell line.
Step 1: Confirm and Quantify the Resistance
-
Rationale: The first step is to confirm that the observed loss of efficacy is due to a stable resistance mechanism and to quantify the degree of resistance.
-
Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[5]
Step 2: Investigate On-Target Resistance: Analyze the RET Kinase Domain
-
Rationale: Secondary mutations in the target kinase are a common mechanism of acquired resistance. For RET inhibitors, mutations in the solvent front region (e.g., G810) have been reported to cause resistance.[1][4][5]
-
Recommendation: Sequence the RET kinase domain in your resistant cell line and compare it to the parental cell line. Pay close attention to the solvent front and other regions critical for inhibitor binding.
Step 3: Investigate Off-Target Resistance: Assess Bypass Signaling Pathways
-
Rationale: If no on-target mutations are found, the resistance is likely mediated by the activation of bypass signaling pathways.[1][2]
-
Recommendation: Use Western blotting to examine the phosphorylation status (as a proxy for activation) of key proteins in known bypass pathways, such as MET, EGFR, and AXL, as well as downstream effectors like AKT and ERK. Increased phosphorylation of these proteins in the resistant line, especially in the presence of this compound, would suggest the activation of a bypass mechanism.
Step 4: Functional Validation of Bypass Pathways
-
Rationale: To confirm that an identified activated bypass pathway is responsible for the resistance, you need to inhibit it and see if sensitivity to this compound is restored.
-
Recommendation: Treat the resistant cells with a combination of this compound and a specific inhibitor for the suspected bypass pathway (e.g., a MET inhibitor like crizotinib if p-MET is elevated). A synergistic effect or a restoration of sensitivity to this compound would confirm the role of the bypass pathway in mediating resistance.[1][2]
Data Presentation
Table 1: Cellular Activity of this compound Against Various RET-Altered Cell Lines
| Cell Line | RET Alteration | This compound IC50 (nmol/L) | Reference Compound (Cabozantinib) IC50 (nmol/L) |
| TT | RET C634W | < 1.6 | 12.0 ± 2.6 |
| BaF3-KIF5B-RET WT | Wild-Type Fusion | 4.8 ± 0.9 | 10.1 ± 1.8 |
| BaF3-KIF5B-RET V804M | Gatekeeper Mutation | 15.6 ± 3.1 | > 10,000 |
| BaF3-KIF5B-RET V804L | Gatekeeper Mutation | 45.2 ± 8.5 | 3,346 ± 589 |
Data synthesized from a study on the efficacy of this compound.[3]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental this compound-sensitive cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.[5][8]
-
Selection and Expansion: At each concentration, allow the surviving cells to expand.
-
Characterization: After several months of continuous exposure and dose escalation, the resulting cell population is likely to be resistant. Confirm the resistance by determining the new IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-RET, total RET, p-MET, total MET, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands.
-
Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines to identify any activated bypass pathways.
Visualizations
Caption: this compound inhibits the RET fusion protein, leading to c-Myc downregulation and G1 cell cycle arrest.
Caption: Workflow for investigating acquired resistance to this compound.
Caption: Acquired resistance via activation of a bypass signaling pathway.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel therapeutic strategies targeting bypass pathways and mitochondrial dysfunction to combat resistance to RET inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of SYHA1815 in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of SYHA1815, a novel selective RET inhibitor, in animal studies. Given that specific preclinical formulation data for this compound is not publicly available, this guide leverages established principles and strategies for enhancing the bioavailability of poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a potential challenge?
A1: this compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase, showing promise in the treatment of RET-driven cancers.[1] Like many kinase inhibitors, this compound is a complex organic molecule that may exhibit poor aqueous solubility, a common hurdle for achieving adequate oral bioavailability. Low solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and suboptimal systemic exposure.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and take advantage of lipid absorption pathways.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Salt Formation: Creating a more soluble salt form of the active pharmaceutical ingredient (API) can be a viable strategy.
Q3: How do I select the most appropriate animal species for preclinical bioavailability studies of this compound?
A3: The choice of animal species (commonly rats or mice for initial studies) should be based on several factors, including the similarity of their gastrointestinal physiology to humans and their metabolic profile for the drug. It is crucial to use the same species for comparing different formulations to ensure consistency.
Q4: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of different this compound formulations?
A4: The primary pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
F% (Absolute Bioavailability): The fraction of the drug that reaches systemic circulation compared to intravenous administration.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo bioavailability studies of poorly soluble compounds like this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals | - Inconsistent dosing technique.- Food effects.- Formulation instability. | - Ensure consistent oral gavage technique.- Standardize the fasting period for all animals before dosing.- Assess the physical and chemical stability of the formulation prior to administration. |
| Low or undetectable plasma concentrations | - Poor aqueous solubility and dissolution.- High first-pass metabolism.- P-glycoprotein (P-gp) efflux. | - Employ solubility-enhancing formulations (e.g., ASDs, lipid-based formulations).- Investigate the metabolic stability of this compound in liver microsomes.- Conduct in vitro permeability assays (e.g., Caco-2) to assess P-gp efflux. |
| Precipitation of the compound in the gastrointestinal tract | - Supersaturation followed by precipitation from an enabling formulation.- pH-dependent solubility. | - Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.- Evaluate the pH-solubility profile of this compound and consider enteric-coated formulations if necessary. |
| Non-linear dose-exposure relationship | - Saturation of absorption mechanisms.- Solubility-limited absorption at higher doses. | - Conduct dose-proportionality studies.- If solubility is the limiting factor, focus on improving the formulation to maintain the drug in a dissolved state. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to improving the bioavailability of this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer or rotary evaporator
-
Dissolution testing apparatus
Method:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
For spray drying, spray the solution into the drying chamber at an optimized inlet temperature and feed rate.
-
For rotary evaporation, evaporate the solvent under reduced pressure to form a thin film, which is then further dried under vacuum.
-
Collect the resulting solid dispersion powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution profile of the ASD to the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation and control suspension
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Method:
-
Fast rats overnight (12-18 hours) with free access to water.
-
Administer the this compound formulation or control suspension orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for different this compound formulations in rats to illustrate the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Micronized Suspension | 10 | 250 ± 50 | 1.5 | 1100 ± 200 | 183 |
| Amorphous Solid Dispersion | 10 | 600 ± 110 | 1.0 | 3200 ± 550 | 533 |
| Lipid-Based Formulation (SEDDS) | 10 | 750 ± 130 | 0.8 | 4100 ± 680 | 683 |
Visualizations
Signaling Pathway of this compound
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in SYHA1815 experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SYHA1815, a potent and selective RET inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common pitfalls during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, selective small molecule inhibitor of the rearranged during transfection (RET) proto-oncogene.[2] It functions as an ATP-competitive inhibitor, targeting the kinase activity of both wild-type and mutant forms of RET, including those with the V804 gatekeeper mutation.[1] Its primary antitumor effect is inducing G1 cell-cycle arrest through the downregulation of c-Myc.[1][2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for RET over other kinases. Notably, it has an approximately 20-fold greater selectivity for RET compared to KDR (VEGFR2).[1][2] In broader kinase panel screenings, this compound showed over 100-fold selectivity for RET against 347 other kinases.[2] This high selectivity is crucial for minimizing off-target effects that can lead to dose-limiting toxicities.[1]
Q3: My cell viability assay results are inconsistent when using this compound. What are the potential causes?
Inconsistent results in cell viability assays are a common issue and can stem from several factors:
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Cell Health and Passage Number: Ensure that your cells are healthy, in the logarithmic growth phase, and have a low passage number. Genetic drift in cell lines can alter their response to inhibitors.[3]
-
Seeding Density: Uneven cell seeding is a major source of variability. It is critical to optimize and maintain a consistent cell seeding density for each experiment.[3][4]
-
Compound Solubility: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture media. Precipitated compound will lead to inaccurate concentrations and high variability.
-
Pipetting Errors: Inaccurate pipetting of either the cell suspension or the compound dilutions can introduce significant errors.[3] Regular pipette calibration and careful technique are essential.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the effective concentration of this compound. It is recommended to fill these wells with sterile PBS or media and not use them for experimental data.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
Variability in IC50 values is a frequent challenge in in vitro kinase assays.[5][6]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| ATP Concentration | This compound is an ATP-competitive inhibitor.[1] Ensure the ATP concentration in your assay is consistent and ideally close to the Km value for the RET kinase. | Consistent and reproducible IC50 values. |
| Enzyme Purity | Use a highly purified and well-characterized preparation of the RET kinase. Contaminating kinases can lead to false activity readings.[7] | Reduced background signal and more accurate IC50 determination. |
| Assay Format | Different assay formats (e.g., radiometric, fluorescence-based) have different sensitivities and potential for interference.[5][6][7] | Selection of an assay format with a high signal-to-noise ratio and minimal compound interference. |
| Incubation Time | Optimize the incubation time for the kinase reaction to ensure it is within the linear range. | Linear reaction kinetics, leading to more reliable inhibitor potency measurements. |
This compound Potency Data (Example)
| RET Kinase Variant | Reported IC50 (nmol/L) |
| Wild-Type RET | 0.9 ± 0.1 |
| RET V804M | 3.1 ± 0.1 |
| RET V804L | 6.8 ± 0.9 |
| KDR (for selectivity) | 15.9 ± 0.5 |
This table contains example data based on published findings for this compound.[1]
Issue 2: Unexpected Results in Cell-Based Assays
Scenario: Higher concentrations of this compound show an unexpected increase in cell viability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Assay Interference | The chemical structure of this compound may interfere with the assay reagents (e.g., reduction of MTT reagent). Run a cell-free control with the inhibitor and assay reagents to check for direct chemical reactions.[3] | No signal in the cell-free control, confirming that the observed signal is cell-dependent. |
| Compound Fluorescence | If using a fluorescence-based assay, the compound itself might be fluorescent, leading to false-positive signals.[7] Measure the fluorescence of this compound in media alone. | No intrinsic fluorescence of the compound at the assay's excitation and emission wavelengths. |
| Off-Target Effects | At very high concentrations, off-target effects, though minimal for this compound, could theoretically activate pro-survival pathways. Review the selectivity profile and consider using a secondary, structurally different RET inhibitor to confirm the on-target effect. | A consistent dose-dependent decrease in viability with a different RET inhibitor would suggest the anomalous result is specific to this compound's chemical structure or an off-target effect at high concentrations. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-RET Inhibition
This protocol details the steps to assess the inhibition of RET phosphorylation in a cell-based assay following treatment with this compound.
-
Cell Seeding: Plate RET-driven cancer cells (e.g., TT or MZ-CRC-1) at a predetermined density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤0.1%). Treat the cells for the desired duration (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RET (e.g., p-RET Tyr1062) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total RET and a loading control (e.g., β-actin or GAPDH).
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits RET, leading to c-Myc downregulation and G1 arrest.
Experimental Workflow for this compound Cellular Assay
Caption: Workflow for determining the IC50 of this compound in a cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SYHA1815 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments involving SYHA1815, a novel selective RET inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the RET receptor tyrosine kinase. It targets wild-type RET as well as RET mutants, including the V804M and V804L gatekeeper mutations that confer resistance to some multi-kinase inhibitors. Inhibition of RET phosphorylation by this compound leads to the suppression of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. A key downstream effect is the downregulation of c-Myc, which induces G1 phase cell cycle arrest and inhibits cell proliferation in RET-driven cancer cells.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in both biochemical and cellular assays. The inhibitory activity varies depending on the specific RET kinase construct and the cell line. For detailed IC50 values, please refer to the data tables below.
Q3: Which cell lines are suitable for this compound dose-response studies?
A3: Cell lines with endogenous RET mutations or fusions are ideal for studying the efficacy of this compound. The human thyroid cancer cell line TT, which harbors a RET C634W mutation, is a commonly used model. Additionally, engineered cell lines such as BaF3 cells expressing KIF5B-RET wild-type (WT) or mutant constructs (e.g., V804M, V804L) are valuable tools for assessing the activity of this compound against specific RET alterations.[1]
Q4: What is a recommended starting concentration range for in vitro experiments?
A4: Based on the reported subnanomolar to nanomolar IC50 values, a starting concentration range of 0.1 nM to 1 µM is recommended for initial dose-response experiments. This range should be optimized for your specific cell line and experimental conditions.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nmol/L) |
| RET (WT) | 0.9 ± 0.1 |
| KDR (VEGFR2) | 15.9 ± 0.5 |
| RET V804M | 3.1 ± 0.1 |
| RET V804L | 6.8 ± 0.9 |
Data extracted from the supplementary information of Jiang et al., Mol Cancer Ther, 2021.[1]
Table 2: Antiproliferative Activity of this compound in RET-Driven Cell Lines
| Cell Line | RET Status | IC50 (nmol/L) |
| TT | C634W mutation | < 1.6 |
| BaF3-KIF5B-RET WT | Fusion | 4.8 ± 1.2 |
| BaF3-KIF5B-RET V804M | Fusion | 11.2 ± 1.5 |
| BaF3-KIF5B-RET V804L | Fusion | 25.4 ± 3.6 |
Data extracted from the supplementary information of Jiang et al., Mol Cancer Ther, 2021.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology used in the primary characterization of this compound.[1]
Materials:
-
This compound stock solution (in DMSO)
-
Target cells (e.g., TT, BaF3-KIF5B-RET)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of RET Phosphorylation
Materials:
-
This compound
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (p-RET, total RET, p-ERK, total ERK, p-AKT, total AKT, GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No dose-response observed | 1. This compound concentration is too low. 2. The cell line is not dependent on RET signaling. 3. Incorrect assay endpoint or incubation time. | 1. Use a wider range of concentrations, including higher doses. 2. Confirm the RET status of your cell line (mutation or fusion). 3. Optimize the incubation time based on the cell doubling time and the mechanism of action (e.g., for cell cycle arrest, a longer incubation may be needed). |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Steep or shallow dose-response curve | 1. Inappropriate concentration range. 2. Compound solubility issues at high concentrations. | 1. Use a narrower or wider range of concentrations with more data points around the expected IC50. 2. Ensure this compound is fully dissolved in DMSO and the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| IC50 value is significantly different from reported values | 1. Different cell passage number or cell health. 2. Variation in assay conditions (e.g., serum concentration, cell density). 3. Different batch or source of this compound. | 1. Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase. 2. Standardize all assay parameters. 3. Verify the purity and activity of the compound. |
Visualizations
Caption: this compound inhibits RET autophosphorylation, blocking downstream signaling and c-Myc expression.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SYHA1815. The information aims to help mitigate this compound-related cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel and potent selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Its primary anti-cancer effect is mediated by inducing G1 cell-cycle arrest through the downregulation of the proto-oncogene c-Myc.[1][2]
Q2: How selective is this compound? Could off-target effects be causing cytotoxicity in my normal cell lines?
This compound exhibits a high degree of selectivity. It has shown approximately 20-fold selectivity for RET over KDR and over 100-fold selectivity for RET against a panel of 347 other kinases.[1][2] This high selectivity profile suggests that off-target kinase inhibition is less likely to be a primary cause of cytotoxicity in normal cells compared to multi-kinase inhibitors. However, at high concentrations, off-target effects can never be fully excluded.
Q3: I am observing some level of cytotoxicity in my normal cell lines when treated with this compound. What is the likely cause?
While this compound is highly selective, some cytotoxicity in normal cells could be due to on-target inhibition of RET. The RET signaling pathway plays a role in the normal development and function of certain tissues.[3] However, since RET expression is relatively low in most normal adult tissues, the primary mechanism of cytotoxicity in proliferating normal cells is likely linked to its downstream effect on the cell cycle, specifically the induction of G1 arrest. For continuously dividing normal cell lines in culture, a sustained G1 arrest can eventually lead to a decrease in cell viability.
Q4: How can I mitigate the cytotoxic effects of this compound on my normal, proliferating cell lines in vitro?
A promising strategy is to induce a temporary and reversible G1 cell-cycle arrest in your normal cells before and during treatment with this compound. This concept, sometimes referred to as "cyclotherapy," aims to protect quiescent cells from the effects of cell-cycle-dependent drugs. Since this compound's mechanism involves inducing G1 arrest, pre-arresting normal cells in G1 could make them less susceptible to its cytotoxic effects.
Q5: What are some recommended methods to induce a temporary G1 arrest in normal cells?
Several methods can be used to synchronize cells in the G1 phase of the cell cycle:
-
Serum Starvation: Culturing cells in a low-serum or serum-free medium for 24-48 hours can induce G1 arrest in many cell types.[4][5][6] This is a cost-effective and widely used method.
-
Contact Inhibition: Allowing adherent cells to grow to a high confluence can induce G1 arrest due to cell-to-cell contact.[7]
-
Chemical Induction: Specific small molecules can induce a reversible G1 arrest.
-
Lovastatin: This HMG-CoA reductase inhibitor has been shown to reversibly arrest various cell types in G1.[8][9][10][11]
-
BRD4 Inhibitors (e.g., JQ1): These inhibitors can also induce G1 cell cycle arrest.[12][13][14][15][16] Since this compound's mechanism involves c-Myc downregulation, and BRD4 is a key regulator of c-Myc, using a BRD4 inhibitor could be a mechanistically synergistic way to protect normal cells.
-
Q6: How can I confirm that my normal cells are arrested in G1 phase?
Cell cycle distribution can be analyzed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI). Cells in G1 will have a 2n DNA content, while cells in G2/M will have a 4n DNA content, and S-phase cells will have a DNA content between 2n and 4n. A successful G1 arrest will show a significantly increased percentage of cells in the G1 peak.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Selectivity vs. RET | Reference |
| KDR | ~20-fold | [1][2] |
| Other Kinases (347) | >100-fold | [1][2] |
This table summarizes the high selectivity of this compound for its primary target, RET, which is a key factor in minimizing off-target cytotoxicity.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the concentration-dependent cytotoxicity of this compound on both normal and cancer cell lines.
Materials:
-
This compound
-
Target cell lines (normal and cancer)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Induction and Verification of G1 Cell-Cycle Arrest
This protocol describes how to induce G1 arrest in normal cells and verify the arrest using propidium iodide (PI) staining and flow cytometry.
Part A: Induction of G1 Arrest (Example using Serum Starvation)
-
Culture normal cells to ~60-70% confluency.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Incubate the cells for 24-48 hours.
Part B: Verification of G1 Arrest by PI Staining and Flow Cytometry Materials:
-
Cells (treated and untreated controls)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. A successful G1 arrest will show a significant increase in the G1 population compared to the untreated control.
Mandatory Visualizations
Caption: this compound inhibits the RET receptor, leading to c-Myc downregulation and G1 arrest.
Caption: Workflow for mitigating this compound cytotoxicity in normal cells.
Caption: Logic for using G1 arrest to reduce this compound cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET inhibition overcomes resistance to combined CDK4/6 inhibitor and endocrine therapy in ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synchronization of the cell cycle using lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JQ1, a BET-bromodomain inhibitor, inhibits human cancer growth and suppresses PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SYHA1815 vs. Pralsetinib: A Comparative Guide for RET-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two selective RET inhibitors, SYHA1815 and pralsetinib, in RET-mutant cancer models. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound is a novel, potent, and selective RET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of RET-driven cancers. It exhibits comparable selectivity for RET over KDR (VEGFR2) to the approved drug pralsetinib. Both compounds effectively inhibit wild-type and mutant RET kinases, including the V804 gatekeeper mutation, leading to the suppression of downstream signaling pathways and inhibition of tumor growth. While direct head-to-head in vivo comparative studies are limited, available data suggests that this compound has potent anti-tumor efficacy at well-tolerated doses.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and pralsetinib against various RET kinases and other relevant kinases.
| Target Kinase | This compound IC50 (nM) | Pralsetinib IC50 (nM) | Reference(s) |
| Wild-Type RET | 0.9 ± 0.1 | <0.5 | [1] |
| RET V804M | 3.1 ± 0.1 | <0.5 | [1] |
| RET V804L | 6.8 ± 0.9 | <0.5 | [1] |
| CCDC6-RET | - | 0.4 | |
| KIF5B-RET | - | 12 (cell proliferation) | |
| RET M918T | - | 0.4 | |
| RET C634W | - | - | |
| KDR (VEGFR2) | 15.9 ± 0.5 | ~80 (biochemical), 14-fold higher than RET (cellular) | [1] |
Note: IC50 values can vary depending on the assay conditions. Data for pralsetinib is compiled from multiple sources and may have been generated using different methodologies.
In Vivo Efficacy in RET-Mutant Xenograft Models
The table below presents the in vivo anti-tumor efficacy of this compound and pralsetinib in mouse xenograft models of RET-mutant cancers.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| This compound | TT (RET C634W) Xenograft | 3.125 mg/kg, QD, p.o. | 80.0% TGI | [1] |
| 6.25 mg/kg, QD, p.o. | Tumor stasis | [1] | ||
| 12.5 mg/kg, QD, p.o. | Tumor regression | [1] | ||
| 25 mg/kg, QD, p.o. | Tumor regression (2/6 mice with complete regression) | [1] | ||
| Pralsetinib | KIF5B-RET Ba/F3 Allograft | 10 mg/kg, BID, p.o. | Dose-dependent activity | |
| TT (RET C634W) Xenograft | 10 mg/kg, BID, p.o. | Potency comparable to 6.25 mg/kg this compound QD | [1] |
QD: once daily; BID: twice daily; p.o.: oral administration.
Mechanism of Action
Both this compound and pralsetinib are ATP-competitive inhibitors of the RET receptor tyrosine kinase. By binding to the kinase domain, they block the autophosphorylation of RET and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in RET-driven cancers. This compound has been shown to induce G1 cell-cycle arrest through the downregulation of c-Myc.[1]
Mandatory Visualization
Caption: Simplified RET signaling pathway and mechanism of inhibition by this compound and pralsetinib.
References
A Head-to-Head Comparison of SYHA1815 and Cabozantinib in Targeting RET-Driven Cancers
For Immediate Release
Shanghai, China – December 8, 2025 – In the rapidly evolving landscape of targeted cancer therapy, two tyrosine kinase inhibitors, SYHA1815 and cabozantinib, have emerged as significant players in the treatment of RET-driven malignancies. This guide provides a comprehensive, data-driven comparison of their efficacy, mechanism of action, and preclinical performance to inform researchers, scientists, and drug development professionals.
This compound is a novel and highly selective RET inhibitor, demonstrating potent activity against both wild-type and mutated forms of the RET kinase.[1] Cabozantinib, a multi-targeted tyrosine kinase inhibitor, is approved for various cancers and includes RET among its targets, alongside MET, VEGFR, and others.[2][3] This comparison guide synthesizes available preclinical data to offer a clear perspective on their respective strengths.
At a Glance: Key Efficacy Data
| Drug | Target(s) | In Vitro Efficacy (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | Selective RET | Wild-Type RET: 0.9 ± 0.1[4] | TT cell xenograft (RET C634W): 80.0% at 3.125 mg/kg, daily[4] |
| KDR (VEGFR2): 15.9 ± 0.5[4] | BaF3-KIF5B-RET WT xenograft: 86.2% at 10 mg/kg, daily[4] | ||
| Cabozantinib | Multi-targeted (RET, MET, VEGFRs, etc.) | Wild-Type RET: 1.3 ± 0.4[4] | TT cell xenograft (RET C634W): Dose-dependent inhibition[5] |
| VEGFR2: 0.035[6] | Patient-derived xenograft (papillary renal cell carcinoma with MET mutation): Striking tumor regression[7] |
Mechanism of Action and Signaling Pathways
This compound exhibits its antitumor effects through the selective inhibition of the RET signaling pathway. This targeted approach leads to the downregulation of downstream effectors, ultimately causing G1 cell-cycle arrest and a reduction in tumor cell proliferation.[1]
Cabozantinib employs a broader mechanism of action by inhibiting multiple tyrosine kinases involved in tumor angiogenesis, invasion, and metastasis.[2] Its simultaneous targeting of RET, MET, and VEGFR2 pathways can disrupt tumor growth and the tumor microenvironment.
Figure 1. Simplified signaling pathways of this compound and cabozantinib.
Preclinical Efficacy: A Closer Look
In Vitro Kinase Inhibition
A direct comparison of the half-maximal inhibitory concentration (IC50) in a kinase assay reveals that this compound is a highly potent RET inhibitor, with an IC50 of 0.9 nM against wild-type RET, comparable to cabozantinib's IC50 of 1.3 nM in the same assay.[4] However, a key differentiator is this compound's selectivity. It exhibits approximately 20-fold greater selectivity for RET over KDR (VEGFR2), suggesting a more targeted therapeutic window with potentially fewer off-target effects related to VEGFR inhibition.[4][8]
| Kinase Target | This compound IC50 (nM)[4] | Cabozantinib IC50 (nM)[4][6] |
| RET (Wild-Type) | 0.9 ± 0.1 | 1.3 ± 0.4 |
| KDR (VEGFR2) | 15.9 ± 0.5 | 0.035 |
In Vivo Tumor Growth Inhibition
In xenograft models using the TT human medullary thyroid cancer cell line, which harbors a RET C634W mutation, daily oral administration of this compound at 3.125 mg/kg resulted in a significant tumor growth inhibition (TGI) of 80.0%.[4] In a separate xenograft model using BaF3 cells expressing a KIF5B-RET fusion, this compound at 10 mg/kg daily achieved a TGI of 86.2%.[4]
Cabozantinib has also demonstrated dose-dependent tumor growth inhibition in TT cell xenograft models.[5] Furthermore, in a patient-derived xenograft model of papillary renal cell carcinoma with a MET mutation, cabozantinib treatment led to striking tumor regression.[7] While a direct head-to-head in vivo study is not yet available, the preclinical data for both agents indicate potent anti-tumor activity in RET-driven cancer models.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
In Vitro Kinase Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the inhibition of a purified recombinant kinase.
Figure 2. General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human RET kinase, a suitable peptide substrate, and ATP are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9] Test compounds (this compound or cabozantinib) are serially diluted in DMSO.
-
Incubation: The kinase is pre-incubated with the test inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[9]
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
Detection: After a set incubation time, the reaction is stopped, and the level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Study (General Protocol)
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., TT cells) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[2]
-
Tumor Growth Monitoring: Once tumors are established and reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor volume is measured regularly using calipers.[2]
-
Drug Administration: The test compound (this compound or cabozantinib) is administered to the treatment group, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle.[2]
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
Both this compound and cabozantinib demonstrate potent anti-tumor activity in preclinical models of RET-driven cancers. This compound stands out for its high selectivity for RET, which may translate to a more favorable safety profile by minimizing off-target effects. Cabozantinib's multi-targeted approach, while potentially leading to broader anti-tumor activity through the inhibition of multiple oncogenic pathways, may also be associated with a different side-effect profile.
The choice between a highly selective inhibitor like this compound and a multi-targeted agent like cabozantinib will depend on the specific clinical context, including tumor type, mutational status, and prior treatments. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two promising agents in patients with RET-altered malignancies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SYHA1815 and Other RET Inhibitors: A Guide for Researchers
In the landscape of precision oncology, targeting the Rearranged during Transfection (RET) proto-oncogene has emerged as a critical strategy for a subset of cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. The development of selective RET inhibitors has marked a significant advancement over multi-kinase inhibitors (MKIs). This guide provides a comprehensive comparison of SYHA1815, a novel RET inhibitor, with other prominent inhibitors such as the highly selective agents pralsetinib and selpercatinib, and the multi-kinase inhibitors cabozantinib and vandetanib.
Introduction to RET and its Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival. Uncontrolled activation of RET, driven by gene fusions or mutations, is a key oncogenic driver in various malignancies. While first-generation MKIs like cabozantinib and vandetanib show some efficacy against RET-driven cancers, their broader kinase inhibition profile often leads to significant off-target toxicities. The advent of next-generation, highly selective RET inhibitors, including pralsetinib and selpercatinib, has offered improved efficacy and safety. This compound is an emerging selective RET inhibitor designed to overcome some of the limitations of existing therapies, notably resistance mutations.[1][2]
Comparative Analysis of Kinase Inhibition
The potency and selectivity of a kinase inhibitor are paramount to its therapeutic index. The following tables summarize the in vitro inhibitory activities of this compound and other RET inhibitors against wild-type RET, key resistance mutations, and other relevant kinases.
On-Target Potency: Wild-Type and Mutant RET
This compound demonstrates potent, subnanomolar to nanomolar inhibition of wild-type RET and is notably effective against the V804 "gatekeeper" mutations (V804M and V804L), which confer resistance to many MKIs.[3][4] Pralsetinib and selpercatinib also exhibit high potency against wild-type RET and various mutants, although their effectiveness against certain solvent front mutations may vary.[5][6][7][8] Cabozantinib and vandetanib, being less selective, show reduced potency against RET, particularly the V804M mutant for cabozantinib.[9][10][11]
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET (V804M) IC50 (nM) | RET (V804L) IC50 (nM) |
| This compound | 0.9 ± 0.1[3] | 3.1 ± 0.1[3] | 6.8 ± 0.9[3] |
| Pralsetinib | <0.5[7] | <0.5[7] | <0.5[7] |
| Selpercatinib | 14.0[5] | 24.1[5] | - |
| Cabozantinib | 5.2[9] | 910 (cellular GI50)[9] | - |
| Vandetanib | 130[11] | Resistant[10] | - |
Kinase Selectivity Profile
High selectivity for the target kinase over other kinases, such as KDR (VEGFR2), is crucial for minimizing off-target toxicities. This compound exhibits a favorable selectivity profile, with approximately 20-fold greater selectivity for RET over KDR, a profile comparable to that of pralsetinib.[1][4] Furthermore, this compound shows over 100-fold selectivity for RET over a broad panel of 347 other kinases.[1][4][12] Pralsetinib and selpercatinib are also highly selective for RET.[7][13] In contrast, cabozantinib and vandetanib are multi-kinase inhibitors with significant activity against VEGFR2 and other kinases, which contributes to their different side-effect profiles.[11][14][15]
| Inhibitor | Key Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/RET WT) |
| This compound | KDR (VEGFR2) | 15.9 ± 0.5[3] | ~18 |
| Pralsetinib | VEGFR2 | >14x RET IC50 (cellular)[7] | >14 |
| Selpercatinib | FLT4 (VEGFR3) | >90% inhibition at 1µM[16] | - |
| Cabozantinib | VEGFR2 | 0.035[9][14] | 0.007 (less selective for RET) |
| Vandetanib | VEGFR2 | 40[11] | 0.3 (less selective for RET) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Simplified RET signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
SYHA1815: A Novel RET Inhibitor Overcoming the V804M Gatekeeper Mutation
For Immediate Release
This guide provides a comprehensive comparison of the novel RET inhibitor, SYHA1815, against other RET inhibitors in the context of the V804M gatekeeper mutation. The V804M mutation is a clinically significant mechanism of acquired resistance to several multi-kinase inhibitors (MKIs) targeting the RET (Rearranged during Transfection) proto-oncogene. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of this compound's efficacy, supported by experimental data and protocols.
Introduction to RET and the V804M Gatekeeper Mutation
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or fusions, is a known driver in various cancers, including medullary thyroid carcinoma (MTC) and non-small cell lung cancer (NSCLC).[2][3] The "gatekeeper" residue, Valine 804 (V804), is located in the ATP-binding pocket of the RET kinase domain.[4] Mutations at this site, such as V804M and V804L, can sterically hinder the binding of many Type I and Type II kinase inhibitors, leading to drug resistance.[5][6][7]
This compound: A Potent and Selective RET Inhibitor
This compound is a novel, orally active, and selective RET inhibitor that has demonstrated potent activity against both wild-type RET and clinically relevant mutants, including the V804M gatekeeper mutation.[2][8][9] Preclinical studies have shown that this compound effectively inhibits RET kinase activity, leading to the suppression of downstream signaling pathways and inhibition of tumor growth in RET-driven cancer models.[2][9]
Comparative Efficacy Against V804M Mutation
The following table summarizes the in vitro inhibitory activity of this compound and other RET inhibitors against the V804M mutant RET kinase.
| Compound | RET WT IC50 (nM) | RET V804M IC50 (nM) | Kinase Selectivity Highlights | Reference |
| This compound | 0.9 | 3.1 | ~20-fold selective for RET over KDR (VEGFR2) | [2] |
| Selpercatinib (LOXO-292) | 14.0 | 24.1 | Highly selective for RET over other kinases, including VEGFRs. | [9][10] |
| Pralsetinib (BLU-667) | 0.4 | 0.4 | Highly selective for RET; inhibits RET at ~14-fold lower concentrations than VEGFR2. | [11][12] |
| Ponatinib | 25.8 | 33.9 | Multi-kinase inhibitor with activity against RET, BCR-ABL, and other kinases. | [4][13] |
| Alectinib | 4.8 | - | Primarily an ALK inhibitor with off-target activity against RET. | [14][15] |
| Cabozantinib | 5.2 | Ineffective | Multi-kinase inhibitor targeting MET, VEGFR2, and RET. | [16] |
| Vandetanib | 130 | Ineffective | Multi-kinase inhibitor targeting VEGFR, EGFR, and RET. | [17][18] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of the RET kinase, thereby blocking the activation of downstream signaling pathways critical for cancer cell proliferation and survival. One of the key mechanisms identified is the downregulation of c-Myc.[2][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro RET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase (wild-type and mutant forms).
Methodology:
-
Reagents and Materials: Recombinant human RET kinase (wild-type and V804M mutant), kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), test compound (serially diluted in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[19]
-
Procedure:
-
Dispense the RET enzyme into the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations.
-
Incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at room temperature.
-
Stop the reaction and measure the generated ADP using a luminescence-based detection reagent and a plate reader.[19]
-
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Cell-Based Proliferation Assay
Objective: To measure the effect of the RET inhibitor on the proliferation and viability of cancer cell lines harboring RET alterations.
Methodology:
-
Reagents and Materials: RET-dependent cancer cell lines (e.g., Ba/F3 cells engineered to express KIF5B-RET V804M), appropriate cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Data Analysis: Normalize the luminescence signal to vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of RET Phosphorylation
Objective: To assess the inhibition of RET autophosphorylation and downstream signaling in a cellular context.
Methodology:
-
Reagents and Materials: RET-driven cancer cell lines, lysis buffer supplemented with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-RET (Tyr905), anti-total RET, anti-phospho-ERK, anti-total ERK), and HRP-conjugated secondary antibodies.[8][21][22]
-
Procedure:
-
Plate cells and treat with the RET inhibitor at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8][21]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent inhibition.
Conclusion
This compound is a promising novel selective RET inhibitor with potent activity against the V804M gatekeeper mutation, a common mechanism of resistance to older multi-kinase inhibitors. Its efficacy, coupled with its selectivity over KDR, suggests a favorable therapeutic window. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and position this compound as a strong candidate for the treatment of RET-driven cancers, including those that have developed resistance to prior therapies.
References
- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ponatinib is a potent inhibitor of wild-type and drug-resistant gatekeeper mutant RET kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 11. ClinPGx [clinpgx.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-dose alectinib for RET fusion-positive non-small cell lung cancer in the Blood First Assay Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alectinib shows potent antitumor activity against RET-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
SYHA1815: A Comparative Analysis of Kinase Selectivity Against Multi-Kinase Inhibitors
This guide provides an objective comparison of the kinase selectivity profile of SYHA1815, a novel selective RET inhibitor, with several multi-kinase inhibitors (MKIs). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the on-target and off-target activities of these compounds. The guide summarizes quantitative kinase inhibition data, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.
Introduction
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase whose aberrant activation is a known driver in multiple cancer types.[1][2] Unlike multi-kinase inhibitors that target a broad range of kinases, this compound was designed for high selectivity to maximize on-target efficacy against RET-driven cancers while minimizing off-target toxicities.[1][2] This guide compares the selectivity of this compound to prominent MKIs such as Cabozantinib, Lenvatinib, and Regorafenib, which also feature RET inhibition as part of their broader activity spectrum.[3][4][5][6]
Data Presentation: Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected MKIs against key kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50 nM) | Cabozantinib (IC50 nM) | Lenvatinib (IC50 nM) | Regorafenib (IC50 nM) | Ponatinib (IC50 nM) | Pazopanib (IC50 nM) |
| RET | 0.9 [2] | 5.2[7] | 6.4[5] | 1.5[8] | ~0.4-2[9] | Inhibits[10] |
| KDR (VEGFR2) | 15.9[2] | 0.035[7] | 3.0[5] | 4.2[8] | Inhibits[11] | 30[10] |
| VEGFR1 | - | - | 4.7[5] | 13[8] | Inhibits[11] | Inhibits[10] |
| VEGFR3 | - | - | 2.3[5] | 46[8] | Inhibits[11] | Inhibits[10] |
| MET | - | 1.3[7] | - | - | - | - |
| KIT | - | Inhibits[4] | 85[5] | 7[8] | Inhibits[11] | Inhibits[10] |
| FGFR1 | - | - | 61[5] | Inhibits[12] | Inhibits[11] | Inhibits[10] |
| PDGFRβ | - | - | - | 22[8] | Inhibits[11] | Inhibits[10] |
| BRAF | - | - | - | Inhibits[3] | - | - |
| Raf-1 | - | - | - | 2.5[8] | - | - |
| BCR-ABL (WT) | - | - | - | - | ~0.4-2[9] | - |
| BCR-ABL (T315I) | - | - | - | - | ~0.4-2[9] | - |
Key Observations:
-
This compound demonstrates potent, subnanomolar inhibition of its primary target, RET.[2]
-
It exhibits approximately 20-fold greater selectivity for RET over KDR (VEGFR2), a key target associated with the toxicities of many MKIs.[1][2]
-
A broad kinase panel screen revealed that this compound has greater than 100-fold selectivity for RET over 347 other kinases, highlighting its highly specific inhibition profile.[1][2]
-
Multi-Kinase Inhibitors like Cabozantinib, Lenvatinib, and Regorafenib show potent inhibition against a wider array of kinases involved in angiogenesis (VEGFR, PDGFR), and oncogenesis (MET, KIT), in addition to RET.[3][4][5][7][8]
-
Ponatinib is a potent pan-inhibitor, notably targeting BCR-ABL and its resistance mutations, but also a wide range of other kinases.[9][13][14]
Signaling Pathway Diagrams
The diagrams below illustrate the signaling pathways modulated by this compound and multi-kinase inhibitors.
Experimental Protocols
The determination of kinase inhibition profiles relies on robust biochemical assays. Below is a detailed methodology for a common luminescence-based kinase assay used to determine IC50 values.
ADP-Glo™ Kinase Assay (Promega)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescent signal is proportional to the ADP concentration, and therefore, to kinase activity.
Principle: The assay is performed in two steps. First, the kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated together. The kinase reaction produces ADP. In the second step, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute kinase, substrate, and ATP to desired stock concentrations in the appropriate buffers.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of a kinase/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective RET inhibitor, distinguishing itself from multi-kinase inhibitors through its focused activity profile.[1][2] While MKIs like Cabozantinib, Lenvatinib, and Regorafenib offer the advantage of targeting multiple oncogenic pathways simultaneously, this broad activity can also lead to increased off-target effects.[15][16] The high selectivity of this compound for RET over other kinases, particularly KDR, suggests a potential for a more favorable therapeutic window in the treatment of RET-driven malignancies. This comparative guide provides the quantitative data and methodological context for researchers to evaluate the distinct selectivity profiles of these inhibitors in their drug discovery and development efforts.
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinPGx [clinpgx.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
SYHA1815: A Comparative Analysis of Cross-Resistance with Existing RET Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for rearranged during transfection (RET)-driven cancers has been transformed by the advent of selective RET tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance, primarily through on-target mutations in the RET kinase domain, presents a significant clinical challenge. This guide provides a comparative analysis of the novel RET TKI, SYHA1815, in the context of cross-resistance with established RET inhibitors, supported by available preclinical data.
Executive Summary
This compound is a potent and selective RET inhibitor that has demonstrated efficacy against wild-type RET and, notably, the V804 "gatekeeper" mutations that confer resistance to older multi-kinase inhibitors.[1][2] While this positions this compound as a promising therapeutic agent, its activity against the G810 "solvent front" mutations, the predominant mechanism of acquired resistance to newer selective inhibitors like selpercatinib and pralsetinib, has not been reported in publicly available literature. This guide summarizes the known preclinical activity of this compound, details the mechanisms of resistance to existing RET TKIs, and highlights the current data gap regarding this compound's cross-resistance profile.
Data Presentation: In Vitro Activity of RET TKIs
The following table summarizes the in vitro inhibitory activity of this compound and other representative RET TKIs against various RET alterations. This data is compiled from preclinical studies and provides a basis for comparing their potency and selectivity.
| Compound | RET WT IC₅₀ (nM) | RET V804M IC₅₀ (nM) | RET V804L IC₅₀ (nM) | RET G810R/S/C IC₅₀ (nM) | Reference |
| This compound | 0.9 | 1.6 (V804M) | 4.9 (V804L) | Not Reported | [1] |
| Selpercatinib | Sub-nanomolar | Active | Active | Resistant | [3] |
| Pralsetinib | Sub-nanomolar | Active | Active | Resistant | [3] |
| Cabozantinib | 1.3 | Resistant | Resistant | Not Reported | [1] |
IC₅₀ values represent the half-maximal inhibitory concentration and are a measure of drug potency. Lower values indicate higher potency.
Experimental Protocols
The data for this compound presented in this guide is based on the methodologies described in the following key publication:
-
Jiang, Y., et al. (2021). The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation. Molecular Cancer Therapeutics. [1]
Key Experiments Cited:
-
In Vitro Kinase Assays: The inhibitory activity of this compound against wild-type and mutant RET kinases was determined using enzymatic assays. Recombinant RET kinase domains were incubated with the inhibitor and a substrate, and the phosphorylation of the substrate was measured to determine the IC₅₀ values.
-
Cell-Based Proliferation Assays: The anti-proliferative activity of this compound was assessed in various cell lines, including those engineered to express wild-type or mutant RET fusions (e.g., Ba/F3 cells with KIF5B-RET). Cell viability was measured after treatment with increasing concentrations of the inhibitor to determine the cellular IC₅₀.
-
Western Blot Analysis: To confirm the mechanism of action, western blotting was used to measure the phosphorylation levels of RET and its downstream signaling proteins (e.g., SHC, ERK, AKT) in cells treated with this compound.
Visualization of Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams are provided.
Caption: RET Signaling Pathway and TKI Inhibition.
The diagram above illustrates the canonical RET signaling pathway, which, upon activation by its ligand, triggers downstream cascades like RAS/MAPK and PI3K/AKT, leading to cell proliferation and survival. Selective RET TKIs, including this compound, selpercatinib, and pralsetinib, act by inhibiting the kinase activity of the RET receptor. The diagram also indicates the location of key resistance mutations.
Caption: Experimental Workflow for Cross-Resistance Studies.
This flowchart outlines a typical experimental workflow to assess the cross-resistance of a novel TKI. It involves testing the compound against a panel of cell lines harboring different RET mutations and comparing its inhibitory activity to that of existing drugs.
Discussion on Cross-Resistance
Acquired resistance to targeted therapies is a major hurdle in cancer treatment. For selective RET TKIs, the mechanisms of resistance can be broadly categorized into on-target alterations and off-target bypass pathway activation.
On-Target Resistance:
-
V804 Gatekeeper Mutations: These mutations, such as V804M and V804L, emerge in response to treatment with multi-kinase inhibitors like cabozantinib and vandetanib. This compound has demonstrated potent activity against these mutations, a key advantage over older inhibitors.[1]
-
G810 Solvent Front Mutations: Mutations at the G810 residue (e.g., G810R, G810S, G810C) are the most frequently reported on-target resistance mechanism to the highly selective RET inhibitors selpercatinib and pralsetinib.[3] These mutations are thought to sterically hinder the binding of these drugs to the ATP-binding pocket of the RET kinase. Crucially, there is currently no published data on the activity of this compound against these G810 mutations. This remains a critical knowledge gap in understanding its potential to overcome resistance to current standard-of-care RET inhibitors.
Off-Target Resistance:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on RET. The most common bypass mechanisms in RET-fusion positive cancers include the amplification of genes such as MET and KRAS. The efficacy of this compound in the context of these bypass mechanisms has not been reported.
Future Directions and Conclusion
This compound is a promising next-generation RET inhibitor with demonstrated preclinical activity against wild-type RET and the V804 gatekeeper resistance mutations. This profile suggests its potential as a valuable therapeutic option. However, to fully understand its role in the evolving landscape of RET-targeted therapy, further studies are urgently needed to investigate its efficacy against the G810 solvent front mutations that drive resistance to currently approved selective RET inhibitors. Data from such studies will be critical for defining the clinical positioning of this compound and for designing rational therapeutic sequences and combination strategies to overcome the challenge of acquired resistance in RET-driven cancers. Researchers are encouraged to consult the latest clinical trial updates for any emerging data on this compound.
References
Comparative Analysis of SYHA1815 and Selpercatinib in RET-Altered Cancers
For Immediate Release
This guide provides a detailed comparative analysis of two selective RET inhibitors: SYHA1815, a novel investigational agent, and selpercatinib, an FDA-approved targeted therapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of cancers driven by rearranged during transfection (RET) gene alterations.
Introduction
Genetic alterations in the RET proto-oncogene, including fusions and point mutations, are key oncogenic drivers in various malignancies, notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3][4] The development of highly selective RET inhibitors has revolutionized the treatment paradigm for these cancers, offering significant improvements in efficacy and tolerability compared to older multi-kinase inhibitors.[2][5][6] Selpercatinib (Retevmo®) was the first selective RET inhibitor to receive FDA approval and has become a standard of care for patients with RET-altered cancers.[2][7][8] this compound is a novel, potent, and selective RET inhibitor currently in early-phase clinical development, designed to overcome certain resistance mechanisms.[9][10][11]
This guide presents a side-by-side comparison of their mechanism of action, preclinical efficacy, and available clinical data, supported by detailed experimental methodologies and visual diagrams to facilitate understanding.
Mechanism of Action
Both this compound and selpercatinib are ATP-competitive inhibitors of the RET receptor tyrosine kinase.[1][10][12] By binding to the ATP-binding pocket of the RET kinase domain, they block the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]
Selpercatinib is a highly selective inhibitor of both wild-type and altered RET kinases.[1][13][14] Its specificity for RET over other kinases, such as VEGFRs and FGFRs, contributes to a more favorable safety profile compared to multi-kinase inhibitors.[13][14][15]
This compound is also a novel selective RET inhibitor with potent activity against wild-type RET and various mutants.[9][10] A key feature of this compound is its demonstrated ability to overcome the V804 "gatekeeper" mutations, which can confer resistance to some multi-kinase inhibitors.[9][10] Preclinical studies indicate that this compound induces G1 cell-cycle arrest by downregulating c-Myc.[9][10][11]
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound and selpercatinib, drawing from preclinical studies and clinical trial results.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound (nM) | Selpercatinib (nM) |
| RET (Wild-Type) | Subnanomolar to nanomolar range | 0.92 |
| RET (V804M Mutant) | Subnanomolar to nanomolar range | Not explicitly stated, but active |
| KDR (VEGFR2) | ~20-fold selectivity for RET over KDR | ~8-fold selectivity for RET over VEGFR3 |
| Other Kinases | >100-fold selectivity over 347 other kinases | ~60-fold lower concentrations than FGFR1/2 |
Data for this compound is from preclinical studies.[9][10][11] Data for selpercatinib is from preclinical and FDA summary documents.[13][15]
Table 2: Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)
| Efficacy Endpoint | This compound | Selpercatinib (LIBRETTO-001 Trial) |
| Treatment-Naïve Patients | ||
| Objective Response Rate (ORR) | Data not available | 84% |
| Median Progression-Free Survival (PFS) | Data not available | 22.0 months |
| Previously Treated (Platinum-based chemo) | ||
| Objective Response Rate (ORR) | Data not available | 64% |
| Median Progression-Free Survival (PFS) | Data not available | 16.5 months |
| Patients with Brain Metastases | ||
| Intracranial ORR | Data not available | 85% (in patients with measurable CNS metastases) |
Selpercatinib data is from the LIBRETTO-001 Phase I/II trial.[16][17][18]
Table 3: Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)
| Efficacy Endpoint | This compound | Selpercatinib (LIBRETTO-001 Trial) |
| Treatment-Naïve Patients | ||
| Objective Response Rate (ORR) | Data not available | 73% |
| Previously Treated (Cabozantinib or Vandetanib) | ||
| Objective Response Rate (ORR) | Data not available | 69% |
Selpercatinib data is from the LIBRETTO-001 Phase I/II trial.[16][19]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound and selpercatinib.
In Vitro Kinase Assay (this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various RET kinases.
-
Methodology: The kinase activity of wild-type and mutant RET was measured using a radiometric assay. Recombinant RET kinase domains were incubated with the substrate poly(Glu, Tyr) 4:1 and [γ-33P]ATP in the presence of varying concentrations of this compound. The incorporation of 33P into the substrate was quantified using a scintillation counter. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Kinase selectivity was assessed by screening this compound against a panel of 395 kinases.[10]
Cellular Proliferation Assay (this compound)
-
Objective: To assess the anti-proliferative effect of this compound on RET-driven cancer cell lines.
-
Methodology: Cancer cell lines harboring RET fusions or mutations were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells. The concentration of this compound that caused 50% inhibition of cell growth (GI50) was determined from the dose-response curves.[9]
In Vivo Tumor Xenograft Model (this compound)
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology: Human cancer cells with defined RET alterations were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-RET).[10]
LIBRETTO-001 Clinical Trial Protocol (Selpercatinib)
-
Objective: To evaluate the safety and efficacy of selpercatinib in patients with advanced solid tumors harboring RET alterations.
-
Design: This was a Phase I/II, multicenter, open-label, multi-cohort trial (NCT03157128).[15][20]
-
Patient Population: Patients with locally advanced or metastatic solid tumors with a documented RET gene alteration who had progressed on or were intolerant to standard therapies.[15]
-
Intervention: Selpercatinib was administered orally at the recommended Phase II dose of 160 mg twice daily.[20]
-
Efficacy Endpoints: The primary efficacy endpoint was the Overall Response Rate (ORR), and a key secondary endpoint was the Duration of Response (DOR), both assessed by a blinded independent review committee according to RECIST v1.1 criteria.[20]
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating RET inhibitors.
Conclusion
Selpercatinib is a well-established, highly effective, and selective RET inhibitor that has demonstrated durable responses in patients with RET fusion-positive NSCLC and RET-mutant MTC, including those with brain metastases.[16][17][21] It represents a significant advancement in precision oncology for these patient populations.[1][2]
This compound emerges as a promising next-generation selective RET inhibitor based on robust preclinical data.[9][11] Its potent activity against wild-type and mutant RET, including the V804 gatekeeper mutation, suggests it could play a role in treating RET-driven cancers and potentially overcoming certain forms of resistance.[9][10] Currently in a Phase I clinical trial, further data is needed to ascertain its clinical efficacy and safety profile relative to approved agents like selpercatinib.[11]
Future research, including head-to-head clinical trials and studies in resistance settings, will be critical to fully define the comparative therapeutic value of this compound and its place in the evolving landscape of RET-targeted therapies.
References
- 1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 2. Treatment of non–small cell lung cancer with RET rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. Targeting RET in medullary thyroid cancer. | Read by QxMD [read.qxmd.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting RET in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Treatment Options for RET Lung Cancer - The Happy Lungs Project [happylungsproject.org]
- 8. Selpercatinib - Wikipedia [en.wikipedia.org]
- 9. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lung cancer trial of RET inhibitor achieves durable responses in most patients with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Selpercatinib Shows Antitumor Intracranial Activity in RET Fusion–Positive Patients with NSCLC and CNS Metastases [theoncologynurse.com]
- 19. targetedonc.com [targetedonc.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers - NCI [cancer.gov]
SYHA1815: A Comparative Analysis Against Next-Generation RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for RET-altered cancers is rapidly evolving with the advent of highly selective RET inhibitors. This guide provides a comparative analysis of SYHA1815, a novel RET inhibitor, against the established next-generation inhibitors selpercatinib and pralsetinib. The information is based on preclinical and clinical data to assist researchers in evaluating their therapeutic potential.
Executive Summary
This compound is a potent and selective RET inhibitor demonstrating significant activity against wild-type RET and clinically relevant mutations.[1][2] Preclinical data suggests that its potency is comparable to or exceeds that of first-generation multi-kinase inhibitors and is on par with the selective inhibitors pralsetinib and selpercatinib.[1][2] Notably, this compound shows efficacy against the V804 "gatekeeper" mutations, which confer resistance to some multi-kinase inhibitors.[1][2] This guide will delve into the comparative efficacy, selectivity, and mechanisms of action of these inhibitors, supported by experimental data.
Comparative Efficacy and Selectivity
The in vitro inhibitory activity of this compound against RET and key mutants has been characterized and compared with other inhibitors.
| Compound | RET (WT) IC50 (nmol/L) | RET (V804M) IC50 (nmol/L) | KDR (VEGFR2) IC50 (nmol/L) | Selectivity (KDR/RET) |
| This compound | 0.9 ± 0.1[2] | Subnanomolar to nanomolar range[1] | 15.9 ± 0.5[2] | ~20-fold[1][2] |
| Pralsetinib | Sub-nanomolar[3] | - | - | ~20-fold (equivalent to this compound)[1][2] |
| Selpercatinib | Sub-nanomolar[3] | - | - | - |
| Cabozantinib (MKI) | 1.3 ± 0.4[2] | - | - | - |
IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and can vary based on assay conditions.[3]
This compound demonstrates potent, subnanomolar to nanomolar inhibition of wild-type and V804 mutant RET kinases.[1] Its selectivity for RET over KDR (VEGFR2) is a critical attribute, as off-target KDR inhibition is associated with significant toxicities. This compound's selectivity is comparable to that of pralsetinib.[1][2]
Mechanism of Action and Signaling Pathway
RET is a receptor tyrosine kinase that, when constitutively activated by fusions or mutations, drives oncogenesis through downstream signaling pathways.[4] Selective RET inhibitors like this compound, selpercatinib, and pralsetinib are ATP-competitive small molecules that bind to the kinase domain of RET, blocking its autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2]
Caption: Simplified RET signaling pathway and points of inhibition.
Studies on this compound have further elucidated its mechanism, showing that its inhibition of RET leads to G1 cell-cycle arrest through the downregulation of c-Myc.[1]
Overcoming Resistance
A significant challenge in targeted therapy is the emergence of resistance mutations. While selpercatinib and pralsetinib are highly effective, acquired resistance can develop. Next-generation inhibitors are being developed to address these resistance mechanisms.[5][6] this compound has demonstrated efficacy against the V804 gatekeeper mutation in preclinical models, a mutation that confers resistance to some earlier multi-kinase inhibitors.[1][2] Other next-generation inhibitors like EP0031 and BYS10 are being investigated for their activity against a broader range of resistance mutations, including solvent front mutations like G810R.[6][7]
Clinical Landscape
Selpercatinib and pralsetinib are approved as standard-of-care for patients with RET-mutant thyroid and RET-rearranged non-small cell lung cancer (NSCLC).[4][6] Clinical trials for these agents have demonstrated impressive objective response rates (ORR) and progression-free survival (PFS).[4][8][9] this compound is currently in a Phase I clinical trial.[1] Several other next-generation RET inhibitors are also in early-stage clinical development, including EP0031, BYS10, and KL590586, showing promising preliminary results in patients with and without prior exposure to selective RET inhibitors.[7][10][11]
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of a target kinase by 50%.
Methodology:
-
Reagents: Recombinant human RET kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (this compound, etc.).
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the RET enzyme, substrate, and varying concentrations of the inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based assay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (Cellular IC50 Determination)
Objective: To measure the effect of a compound on cell proliferation and survival.[3]
Methodology:
-
Cell Lines: Cancer cell lines with known RET alterations (e.g., TT cells with RET C634W mutation, or Ba/F3 cells engineered to express RET fusions).
-
Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Measurement: Cell viability is assessed using a colorimetric (e.g., MTT or WST-1) or luminescence-based (e.g., CellTiter-Glo) assay that measures metabolic activity or ATP content, respectively.
-
Data Analysis: The cellular IC50 value is calculated by plotting cell viability against inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Preclinical development workflow for novel RET inhibitors.
Conclusion
This compound is a promising next-generation RET inhibitor with potent activity against wild-type and V804 mutant RET, and a favorable selectivity profile comparable to approved agents like pralsetinib. Its distinct mechanism involving c-Myc downregulation offers a potential therapeutic advantage. As this compound and other next-generation inhibitors progress through clinical trials, they hold the potential to further refine the treatment paradigm for RET-driven cancers, particularly in the context of acquired resistance to current therapies. Head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these emerging agents.
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. ilcn.org [ilcn.org]
- 5. Next generation treatments and clinical trials for non-small cell lung cancer [pharmafocus.com]
- 6. mdpi.com [mdpi.com]
- 7. RET Highlights - 2025 American Society of Clinical Oncology (ASCO) [happylungsproject.org]
- 8. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. retpositive.org [retpositive.org]
- 11. Next-Gen RET Inhibitor for RET-Altered Solid Tumors - OncologyTube [oncologytube.com]
Efficacy of SYHA1815 in tumors resistant to other RET inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for rearranged during transfection (RET)-driven cancers has been transformed by the advent of selective RET inhibitors. However, the emergence of resistance, particularly through mutations in the RET kinase domain, remains a significant clinical challenge. This guide provides a comparative analysis of SYHA1815, a novel RET inhibitor, against established therapies, with a focus on its efficacy in tumors resistant to other RET inhibitors.
Executive Summary
Preclinical data demonstrate that this compound is a potent inhibitor of wild-type (WT) RET and, notably, the V804 gatekeeper mutant, which confers resistance to some multi-kinase inhibitors (MKIs).[1] While this positions this compound as a promising therapeutic agent, its efficacy against solvent front mutations, such as G810, which are the primary drivers of acquired resistance to newer selective inhibitors like selpercatinib and pralsetinib, has not yet been publicly reported. This guide synthesizes the available preclinical data for this compound and compares it with the established profiles of selpercatinib, pralsetinib, and the MKI cabozantinib.
Introduction to RET Alterations and Resistance
The RET proto-oncogene plays a crucial role in cell growth and differentiation.[1] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] While first-generation MKIs showed some activity against RET-altered tumors, their use was often limited by off-target toxicities.[1]
The development of highly selective RET inhibitors, selpercatinib and pralsetinib, has significantly improved outcomes for patients with RET-driven cancers. However, acquired resistance inevitably emerges. A key mechanism of resistance to these selective inhibitors is the development of secondary mutations in the RET kinase domain, most commonly at the solvent front residue G810.[2][3][4][5] Resistance can also be conferred by the V804 "gatekeeper" mutation, which limits the efficacy of some MKIs.[1]
This compound: A Profile
This compound is a novel, selective RET inhibitor that has demonstrated potent preclinical activity. A key study highlights its efficacy in overcoming resistance mediated by the V804 gatekeeper mutation.[1] The mechanism of action of this compound involves the induction of G1 cell-cycle arrest through the downregulation of c-Myc.[1] Currently, this compound is in a phase I clinical trial (NCT04161391) for patients with advanced solid tumors harboring RET alterations. However, no clinical data from this trial have been publicly released.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound in comparison to selpercatinib, pralsetinib, and cabozantinib. It is important to note the absence of data for this compound against the clinically significant G810 solvent front mutations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | RET (Wild-Type) | RET (V804M Mutant) | RET (G810R Mutant) | KDR (VEGFR2) |
| This compound | 0.9 ± 0.1[1] | 3.1 ± 0.1 (V804M)[1] | Data Not Available | 15.9 ± 0.5[1] |
| Selpercatinib | 14.0[6][7] | 24.1[6][7] | 530.7[6][7] | >10,000 |
| Pralsetinib | <0.5[8] | <0.5[8] | Resistant (Fold change >18)[2] | Data Not Available |
| Cabozantinib | 1.3 ± 0.4[1] | Resistant[1] | Data Not Available | 0.035[9] |
Note: Lower IC50 values indicate greater potency.
Table 2: Cellular Antiproliferative Activity (IC50, nM)
| Inhibitor | Cell Line (RET alteration) | IC50 (nM) |
| This compound | TT (RET C634W) | <1.6[1] |
| BaF3-KIF5B-RET WT | ~5[1] | |
| BaF3-KIF5B-RET V804M | ~10[1] | |
| BaF3-KIF5B-RET V804L | ~20[1] | |
| Selpercatinib | BaF3/KIF5B-RET G810R | 18-334 fold higher than WT[2][3] |
| Pralsetinib | BaF3/KIF5B-RET G810R | 18-334 fold higher than WT[2][3] |
| Cabozantinib | BaF3-KIF5B-RET V804M | Resistant[1] |
Signaling Pathways and Experimental Workflows
RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase, upon activation by its ligands, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. RET inhibitors like this compound act by blocking the ATP-binding site of the RET kinase, thereby preventing its activation and downstream signaling.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Efficacy Assessment
The evaluation of a novel kinase inhibitor like this compound typically involves a series of in vitro experiments to determine its potency and selectivity.
References
- 1. The Novel RET Inhibitor this compound Inhibits RET-Driven Cancers and Overcomes Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of SYHA1815: A Procedural Guide
For researchers and scientists engaged in the development of novel cancer therapies, the proper handling and disposal of investigational compounds like SYHA1815 is a critical component of laboratory safety and regulatory compliance. This compound is a potent RET inhibitor investigated for its potential in treating certain cancers.[1] As an antineoplastic agent, it is classified as a hazardous substance, necessitating stringent disposal protocols to mitigate risks to personnel and the environment.[2] This guide provides a step-by-step procedure for the safe disposal of this compound, aligning with established best practices for cytotoxic and antineoplastic drug waste management.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is foundational to its safe handling. The following table summarizes the key identifiers and characteristics of this compound.
| Property | Value |
| CAS Number | 2760195-67-1 |
| Chemical Formula | C27H26ClF4N5O |
| Molecular Weight | 547.98 g/mol |
| Appearance | Not specified (typically a solid) |
| Solubility | Information not readily available |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including contaminated materials and unused product. This procedure is based on general guidelines for the disposal of antineoplastic and cytotoxic drugs.[2]
Personnel Protective Equipment (PPE) Required:
-
Double chemotherapy gloves[2]
-
Safety goggles
-
Impermeable lab coat
-
Respiratory protection (e.g., N95 respirator or as determined by a risk assessment)
Disposal Steps:
-
Segregation of Waste: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation. Do not mix this compound waste with regular trash, sharps containers (unless specified), or other chemical waste.[2]
-
Waste Categorization:
-
Trace Contaminated Waste: This includes items with minimal residual drug, such as empty vials, used gloves, absorbent pads, and other disposable items used during handling.[2] These items should be placed in a designated yellow "Trace" chemotherapy waste container.[2]
-
Bulk Contaminated Waste: This category includes unused or expired this compound, partially full vials, and grossly contaminated materials (e.g., from a spill). This waste must be disposed of as hazardous chemical waste in a special black "Bulk" waste container, often referred to as an RCRA (Resource Conservation and Recovery Act) container.[2]
-
-
Container Management:
-
All waste containers must be clearly labeled with a hazardous waste label detailing the contents, including the name "this compound" and the appropriate hazard warnings (e.g., "Cytotoxic," "Hazardous Chemical Waste").
-
Keep containers sealed when not in use.
-
Do not overfill containers.
-
-
Disposal of Sharps:
-
Needles and syringes that are completely empty of this compound (no visible residue) can be disposed of in a standard red sharps container.[2]
-
Syringes containing any visible amount of the drug, even as little as 0.1 ml, must be disposed of as bulk hazardous chemical waste in the black container.[2] Do not place these in a sharps container.[2]
-
-
Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound should be decontaminated. Use a suitable decontamination solution (e.g., a high-pH solution, as recommended for many cytotoxic drugs, subject to institutional guidelines). Dispose of all cleaning materials as trace contaminated waste.
-
Waste Pickup and Disposal: Once a waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
